molecular formula C18H9N3O4 B12406557 TIM-063

TIM-063

Cat. No.: B12406557
M. Wt: 331.3 g/mol
InChI Key: RDNQPAWXXJDVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TIM-063 is a useful research compound. Its molecular formula is C18H9N3O4 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H9N3O4

Molecular Weight

331.3 g/mol

IUPAC Name

18-hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C18H9N3O4/c22-14-8-11-15-9(16(14)21(24)25)4-3-5-10(15)18(23)20-13-7-2-1-6-12(13)19-17(11)20/h1-8,22H

InChI Key

RDNQPAWXXJDVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

TIM-063: A Dual Inhibitor of CaMKK and AAK1 - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIM-063, initially developed as a selective inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), has been revealed through advanced chemical proteomics to possess a multi-target profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on both CaMKK and Adaptor Protein 2-Associated Protein Kinase 1 (AAK1). The following sections present a comprehensive summary of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The development of specific kinase inhibitors is a cornerstone of modern drug discovery. This compound, a derivative of STO-609, was originally identified as an ATP-competitive inhibitor of CaMKK.[3][4][5] Subsequent research, however, has unveiled a broader inhibitory profile, highlighting the importance of comprehensive target identification in drug development.

Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct protein kinases: CaMKK and AAK1.

Inhibition of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)

This compound acts as an ATP-competitive inhibitor of CaMKK, binding to its catalytic domain.[4] This interaction is conformation-dependent, with this compound preferentially binding to the active state of CaMKK (Ca2+/CaM-bound form) rather than its autoinhibited state.[3][5] This interaction is reversible and dependent on the intracellular Ca2+ concentration.[3][5] By inhibiting CaMKK, this compound effectively suppresses the downstream phosphorylation and activation of CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and 5'AMP-activated protein kinase (AMPK).[3]

Inhibition of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1)

Chemical proteomics studies utilizing this compound-immobilized sepharose beads (Kinobeads) unexpectedly identified AAK1 as a significant off-target kinase.[1][2][6] this compound interacts with the catalytic domain of AAK1, leading to a moderate inhibition of its enzymatic activity.[6][7] AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the µ2 subunit of the AP2 adaptor complex.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical assays.

Target KinaseIC50 Value (µM)Notes
CaMKKα/10.63[3]
CaMKKβ/20.96[3]
AAK18.51[6][7]Moderately inhibited.

Table 1: Summary of this compound Inhibitory Activity.

Signaling Pathways

The dual inhibitory nature of this compound impacts two distinct signaling cascades.

CaMKK Signaling Pathway

Increased intracellular Ca2+ levels lead to the activation of CaMKK, which in turn phosphorylates and activates downstream kinases like CaMKI, CaMKIV, and AMPK. These kinases are involved in a wide array of cellular processes, including transcriptional regulation, neuronal plasticity, and metabolic control.[3]

CaMKK_Signaling Ca2_increase ↑ Intracellular Ca2+ CaM Calmodulin (CaM) Ca2_increase->CaM binds CaMKK CaMKK CaM->CaMKK activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV phosphorylates & activates AMPK AMPK CaMKK->AMPK phosphorylates & activates TIM063 This compound TIM063->CaMKK Downstream Downstream Cellular Responses CaMKI_IV->Downstream AMPK->Downstream

Caption: CaMKK Signaling Pathway and Inhibition by this compound.

AAK1 and Clathrin-Mediated Endocytosis

AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.

AAK1_Signaling AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 phosphorylates μ2 subunit TIM063 This compound TIM063->AAK1 Clathrin Clathrin-Mediated Endocytosis AP2->Clathrin regulates

Caption: AAK1's Role in Endocytosis and its Inhibition by this compound.

Experimental Protocols

The identification of this compound's targets and the characterization of its mechanism of action were achieved through a series of key experiments.

Kinobeads-Based Chemical Proteomics for Target Identification

This protocol was central to discovering the interaction between this compound and AAK1.

Objective: To identify protein kinases that interact with this compound from cellular extracts.

Methodology:

  • Immobilization: this compound is chemically coupled to sepharose beads to create "this compound-Kinobeads".[1][2]

  • Cell Lysate Preparation: Cellular extracts are prepared from tissues (e.g., mouse cerebrum) or cultured cells.[6]

  • Affinity Chromatography: The cell lysate is incubated with the this compound-Kinobeads, allowing kinases with affinity for this compound to bind.[1][2]

  • Washing: The beads are extensively washed to remove non-specifically bound proteins.[1][2]

  • Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free this compound.[6]

  • Identification: The eluted proteins are identified using mass spectrometry.[1][2][6]

Kinobeads_Workflow cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis TIM063_beads This compound Immobilized on Sepharose Beads Incubation Incubation & Binding TIM063_beads->Incubation Cell_lysate Cell Lysate Cell_lysate->Incubation Washing Washing Incubation->Washing Elution Elution with Free this compound Washing->Elution Mass_spec Mass Spectrometry (Identification) Elution->Mass_spec

Caption: Workflow for Kinobeads-Based Target Identification.

In Vitro Kinase Assays

Objective: To quantify the inhibitory effect of this compound on target kinase activity.

Methodology:

  • Recombinant His-tagged AAK1 catalytic domain is used.[8]

  • The kinase reaction is performed in the presence of [γ-³²P]ATP and a suitable substrate.[8]

  • Varying concentrations of this compound are added to the reaction mixture.[6]

  • The incorporation of ³²P into the substrate is measured to determine kinase activity.[8]

  • IC50 values are calculated from the dose-response curves.[6]

Cellular Assays

Objective: To confirm the inhibitory activity of this compound and its derivatives in a cellular context.

Methodology:

  • Cultured cells (e.g., COS-7 or HeLa) are transfected to express the target kinase.[6][7]

  • Cells are treated with varying concentrations of the inhibitor.

  • The phosphorylation of downstream substrates or the effect on cellular processes (e.g., number of early endosomes for AAK1) is measured.[6][7]

Development of Derivatives

The moderate potency and off-target effects of this compound on CaMKK prompted the development of derivatives. Notably, TIM-098a, an analog of this compound, was identified as a more potent and selective inhibitor of AAK1 (IC50 = 0.24 µM) with no significant inhibitory activity against CaMKK isoforms.[6][7] This highlights the potential of using this compound as a scaffold for developing more specific kinase inhibitors.

Conclusion

This compound presents a complex pharmacological profile as a dual inhibitor of CaMKK and AAK1. While initially designed as a CaMKK inhibitor, its interaction with AAK1, discovered through chemical proteomics, underscores the importance of comprehensive target validation in drug discovery. The methodologies used to characterize this compound serve as a valuable framework for future kinase inhibitor development. Furthermore, the evolution of this compound into more selective AAK1 inhibitors like TIM-098a demonstrates a successful application of lead optimization. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of drug development.

References

TIM-063: A Selective, Cell-Permeable Inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TIM-063, a selective and cell-permeable inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK). This compound serves as a valuable molecular probe for elucidating the physiological and pathological roles of the CaMKK signaling cascade. This document details the quantitative inhibitory profile of this compound, provides in-depth experimental protocols for its use in in-vitro and cell-based assays, and visually represents the associated signaling pathways and experimental workflows through detailed diagrams.

Introduction

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a crucial upstream kinase that, in response to elevated intracellular calcium levels, phosphorylates and activates several downstream kinases, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] This signaling cascade is integral to a multitude of cellular processes, such as neuronal development, metabolic regulation, and cell proliferation.[1][3] Dysregulation of the CaMKK pathway has been implicated in various diseases, including cancer and metabolic disorders.[1][3]

This compound, derived from the compound STO-609, has been developed as a potent, ATP-competitive inhibitor of both CaMKK isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2).[4][5][6] Its cell permeability makes it a powerful tool for investigating CaMKK-mediated signaling in cellular contexts.[4][5] This guide summarizes the key characteristics of this compound and provides detailed methodologies for its application in research settings.

Quantitative Data

The inhibitory activity of this compound against CaMKK isoforms has been quantitatively characterized, demonstrating similar potency for both. Additionally, its activity against the off-target kinase AAK1 has been determined.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Ki (µM)
CaMKKα (CaMKK1)0.63[4]0.35[4][5]
CaMKKβ (CaMKK2)0.96[4]0.2[4][5]
AAK18.51[7][8]Not Reported

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of CaMKK.[4][5][6] A key feature of its interaction with CaMKK is its dependence on the kinase's conformational state. This compound preferentially binds to the active, Ca2+/CaM-bound form of CaMKK and not to its autoinhibited state.[1][7][9] This interaction is reversible and sensitive to intracellular Ca2+ concentrations.[1][9]

Signaling Pathways and Experimental Workflows

CaMKK Signaling Pathway

The CaMKK signaling cascade is initiated by an increase in intracellular Ca2+, leading to the activation of CaMKK. Activated CaMKK then phosphorylates and activates its downstream targets.

CaMKK_Signaling_Pathway Ca2_CaM Ca²⁺/Calmodulin CaMKK CaMKK (α/β) Ca2_CaM->CaMKK Activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates Akt Akt/PKB CaMKK->Akt Phosphorylates Downstream Downstream Cellular Processes (Gene Expression, Metabolism, etc.) CaMKI_IV->Downstream AMPK->Downstream Akt->Downstream TIM063 This compound TIM063->CaMKK Inhibits

Caption: CaMKK Signaling Pathway and this compound Inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on CaMKK activity in a cell-free system.

In_Vitro_Kinase_Assay_Workflow start Start prepare Prepare Kinase Reaction Mix (Buffer, CaMKK, Substrate) start->prepare add_tim Add this compound (or vehicle) prepare->add_tim initiate Initiate Reaction with [γ-³²P]ATP add_tim->initiate incubate Incubate at 30°C for 20 min initiate->incubate stop Stop Reaction incubate->stop quantify Quantify Substrate Phosphorylation stop->quantify end End quantify->end

Caption: Workflow for In Vitro CaMKK Inhibition Assay.

Experimental Workflow: Cell-Based Inhibition Assay

This workflow illustrates the process of evaluating this compound's ability to inhibit CaMKK signaling within a cellular environment.

Cell_Based_Assay_Workflow start Start culture Culture Cells (e.g., HeLa, COS-7) start->culture treat Treat with this compound (various concentrations) culture->treat stimulate Stimulate with Ionomycin (to increase intracellular Ca²⁺) treat->stimulate lyse Lyse Cells with Phosphatase Inhibitors stimulate->lyse western Western Blot for Phospho-proteins (p-CaMKI, p-CaMKIV, p-AMPK) lyse->western analyze Analyze Phosphorylation Levels western->analyze end End analyze->end

Caption: Workflow for Cell-Based CaMKK Inhibition Assay.

Experimental Protocols

In Vitro CaMKK Kinase Assay

This protocol is adapted from methodologies used to characterize CaMKK inhibitors.[9][10]

Materials:

  • Active CaMKK1 or CaMKK2 enzyme

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[1][10]

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Glycerol

  • Substrate (e.g., Myelin Basic Protein)

  • [γ-³²P]ATP

  • 10 mM ATP Stock Solution

  • This compound

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

Procedure:

  • Prepare Kinase Dilution Buffer: Dilute the Kinase Assay Buffer 5-fold with a solution containing 50 ng/µl BSA and 5% glycerol.[1]

  • Prepare Kinase Solution: Dilute the active CaMKK enzyme to the desired concentration using the Kinase Dilution Buffer.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the Kinase Solution, substrate solution, and varying concentrations of this compound (or DMSO as a vehicle control). Add CaCl₂ to a final concentration of 2 mM and Calmodulin to 6 µM.[10]

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.[9][10] The total reaction volume is typically 25 µl.

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[9][10]

  • Stop Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto a phosphocellulose P81 paper strip.

  • Washing: Air dry the P81 paper and wash three times for 10 minutes each with 1% phosphoric acid solution with gentle stirring.[10]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

Cell-Based CaMKK Inhibition Assay

This protocol outlines a general procedure for assessing the effect of this compound on the CaMKK signaling pathway in cultured cells.[6][7]

Materials:

  • HeLa or COS-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Ionomycin

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., 10 mM NaF, 1 mM Na₃VO₄, 10 mM β-glycerophosphate).[3][4]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-CaMKI, anti-phospho-CaMKIV)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Plate HeLa or COS-7 cells and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for a specified time (e.g., 6 hours).[9]

  • Stimulation: Induce an increase in intracellular calcium by treating the cells with ionomycin (e.g., 1 µM) for a short period (e.g., 5 minutes) before harvesting.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescence substrate. g. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin.

This compound Kinobeads Pull-Down Assay

This protocol describes a chemical proteomics approach to identify the cellular targets of this compound.[2][9]

Materials:

  • This compound-immobilized sepharose (TIM-127-sepharose)

  • Control sepharose (without this compound)

  • Cell or tissue lysate (e.g., mouse cerebrum extracts)

  • Lysis/Binding Buffer (Buffer A): A suitable buffer for maintaining kinase activity and protein-protein interactions (e.g., a Tris-based buffer with low salt and non-ionic detergent).

  • CaCl₂ and Calmodulin

  • Elution Buffer: Lysis/Binding Buffer containing 100 µM this compound.[2]

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate in Lysis/Binding Buffer containing protease and phosphatase inhibitors.

  • Incubation with Kinobeads: Incubate the lysate with TIM-127-sepharose or control sepharose in the presence of 2 mM CaCl₂ and 6 µM Calmodulin for 45 minutes at 4°C with gentle rotation.[2]

  • Washing: Wash the sepharose beads extensively with Lysis/Binding Buffer (in the presence of CaCl₂) to remove non-specifically bound proteins. Typically, three washes with 1 mL of buffer are performed.[2]

  • Elution: Elute the specifically bound proteins by incubating the beads with Elution Buffer containing 100 µM free this compound.[2]

  • Identification of Bound Proteins: a. Western Blot: Analyze the eluates by Western blotting using antibodies against known or suspected target kinases (e.g., CaMKKα/β). b. Mass Spectrometry: For unbiased target identification, concentrate the eluate and subject the proteins to in-solution digestion followed by LC-MS/MS analysis.

Conclusion

This compound is a well-characterized, selective inhibitor of CaMKKα and CaMKKβ. Its cell permeability and conformation-dependent binding make it an invaluable tool for dissecting the complex roles of the CaMKK signaling pathway in cellular function and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, enabling researchers to further unravel the intricacies of Ca2+-mediated signal transduction.

References

Unraveling TIM-063: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the compound TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one). Initially developed as an inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its utility as a molecular probe, leading to the identification of novel therapeutic targets. This document details the experimental methodologies, quantitative data, and biological pathways associated with this compound and its derivatives.

Discovery of this compound as a Kinase Inhibitor

This compound was originally synthesized as a derivative of STO-609, a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[3] The aim was to develop novel molecular probes to analyze CaMKK-mediated cellular responses.[3] this compound emerged as a potent, ATP-competitive inhibitor with cell permeability, capable of suppressing CaMKK activity within cells.[3][4]

A significant breakthrough in understanding the broader utility of this compound came from a chemical proteomics approach utilizing Kinobeads technology.[4] In this methodology, this compound was immobilized on sepharose beads to capture its interacting protein kinases from cellular extracts. This led to the identification of AP2-associated protein kinase 1 (AAK1) as a principal "off-target" kinase for this compound.[4] This discovery highlighted the potential for repurposing existing kinase inhibitors to identify and validate new therapeutic targets for conditions such as neurological disorders and viral infections, where AAK1 is implicated.[4]

Synthesis of this compound

The synthesis of this compound proceeds from 1,8-naphthalic anhydride. The detailed protocol for the synthesis of this compound and its analogs has been described in the scientific literature.[4]

Experimental Protocol: Synthesis of this compound Analogs

The synthesis of this compound and its derivatives involves the cyclization of the corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines. For instance, TIM-062 and TIM-064 were prepared using a procedure similar to that of this compound.[4] Further modifications, such as the reduction of the nitro group or acylation of the hydroxy group, were performed on this compound and TIM-064 to generate a library of analogs (e.g., TIM-065–072).[4] Other derivatives, such as TIM-088–106, were synthesized by reacting various 4-substituted 1,2-phenylenediamines with the appropriate 1,8-naphthalenedicarboxylic anhydrides.[4]

Quantitative Biological Data

The inhibitory activity of this compound and its key derivative, TIM-098a, has been quantified against their primary targets. The data are summarized in the tables below.

CompoundTarget KinaseIC50 (µM)Ki (µM)Notes
This compound CaMKKα0.630.35ATP-competitive inhibitor.[3]
CaMKKβ0.960.2ATP-competitive inhibitor.[3]
AAK18.51-Moderately active.[4]
TIM-098a AAK10.24-More potent AAK1 inhibitor.[4]
AAK1 (in cells)0.87-Cell-permeable and active in situ.[4]

Table 1: Inhibitory constants for this compound and its derivative TIM-098a against target kinases.

Key Experimental Protocols

The discovery and characterization of this compound and its targets relied on specialized experimental techniques, which are detailed below.

Kinobeads-Based Screening for Target Identification

This chemical proteomics approach was instrumental in identifying AAK1 as a target of this compound.

Protocol:

  • Immobilization: A derivative of this compound, TIM-127, which includes a linker, is covalently coupled to sepharose beads to create "this compound-Kinobeads".[4]

  • Protein Extraction: Mouse cerebrum extracts are prepared to provide a source of native protein kinases.[4]

  • Affinity Capture: The cell extracts are incubated with the this compound-Kinobeads, allowing this compound to bind to its target kinases.[4]

  • Washing: The beads are extensively washed to remove non-specifically bound proteins.[4]

  • Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free this compound (100 µM).[4]

  • Identification: The eluted proteins are identified using mass spectrometry.[4]

In Vitro Kinase Inhibition Assay

This assay was used to determine the IC50 values of this compound and its derivatives.

Protocol:

  • Reaction Setup: The kinase reaction is performed in a buffer containing the purified catalytic domain of the target kinase (e.g., His-tagged AAK1).

  • Inhibitor Addition: Various concentrations of the test compound (e.g., this compound or its derivatives) are added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (100 µM).[4]

  • Incubation: The reaction is allowed to proceed at 30°C for 20 minutes.[4]

  • Quantification: The incorporation of ³²P into a substrate is measured to determine the kinase activity.

  • Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor, and the IC50 value is calculated.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and biological context of this compound.

Kinobeads_Workflow cluster_preparation Preparation cluster_experiment Experiment TIM063 This compound Derivative Kinobeads This compound-Kinobeads TIM063->Kinobeads Immobilization Beads Sepharose Beads Beads->Kinobeads Incubation Incubation Kinobeads->Incubation Extract Cellular Extract Extract->Incubation Wash Washing Incubation->Wash Elution Elution with Free this compound Wash->Elution MS Mass Spectrometry Elution->MS Signaling_Pathway cluster_upstream Upstream Signaling cluster_camkk CaMKK Pathway cluster_aak1 AAK1 Pathway Ca2_Signal ↑ Intracellular Ca2+ CaMKK CaMKK Ca2_Signal->CaMKK Activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates AAK1 AAK1 Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis Regulates TIM063 This compound TIM063->CaMKK Inhibits TIM063->AAK1 Inhibits

References

TIM-063: A Technical Guide to its ATP-Competitive Inhibition of CaMKK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ATP-competitive inhibition mechanism of TIM-063, a selective and cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This document details the quantitative inhibitory profile of this compound, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and the signaling pathways it modulates.

Core Inhibition Profile: Quantitative Data

This compound demonstrates potent and competitive inhibition of CaMKK isoforms, CaMKKα and CaMKKβ. It also exhibits off-target activity against Adaptor-Associated Kinase 1 (AAK1). The inhibitory activities are summarized below.

Target KinaseInhibition Constant (Ki)IC50
CaMKKα0.35 µM[1]0.63 µM[1]
CaMKKβ0.2 µM[1]0.96 µM[1]
AAK1Not Reported8.51 µM[2]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of CaMKK[1][3]. This means that this compound and ATP vie for the same binding site on the kinase. The binding of this compound to the ATP pocket physically obstructs the binding of ATP, thereby preventing the kinase from catalyzing the transfer of a phosphate group to its substrates. This inhibitory action is reversible and dependent on the active conformation of CaMKK, which is induced by the binding of Ca2+/calmodulin[4][5].

ATP_Competitive_Inhibition cluster_kinase CaMKK (Active) Kinase CaMKK Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inhibited_Kinase CaMKK-TIM-063 (Inactive Complex) Kinase->Inhibited_Kinase ATP_Site ATP Binding Site ATP_Site->Kinase ATP ATP ATP->ATP_Site Binds TIM063 This compound TIM063->ATP_Site Competes with ATP and Binds TIM063->Inhibited_Kinase Substrate Substrate (e.g., CaMKI) Substrate->Kinase No_Reaction No Phosphorylation Inhibited_Kinase->No_Reaction

ATP-competitive inhibition of CaMKK by this compound.

Signaling Pathway Modulation

CaMKK is a crucial upstream kinase that, upon activation by elevated intracellular Ca2+ levels, phosphorylates and activates several downstream kinases. These include CaMKI, CaMKIV, protein kinase B (PKB/Akt), and AMP-activated protein kinase (AMPK). By inhibiting CaMKK, this compound effectively blocks the activation of these downstream effectors, thereby impacting numerous cellular processes such as gene expression, cell survival, and energy metabolism.

CaMKK_Signaling_Pathway cluster_downstream Downstream Cellular Processes Ca2_Calmodulin Ca²⁺/Calmodulin CaMKK CaMKK Ca2_Calmodulin->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylates Akt PKB/Akt CaMKK->Akt Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates TIM063 This compound TIM063->CaMKK Inhibits Cellular_Responses Gene Expression, Cell Survival, Energy Metabolism CaMKI->Cellular_Responses CaMKIV->Cellular_Responses Akt->Cellular_Responses AMPK->Cellular_Responses

CaMKK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro CaMKK Inhibition Assay (Radioisotope-based)

This protocol details the measurement of CaMKK activity and its inhibition by this compound using a radioisotope-based filter binding assay.

Materials:

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.

  • DTT (Dithiothreitol): Add to Kinase Assay Buffer to a final concentration of 0.25 mM just prior to use.

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Substrate: Myelin Basic Protein (MBP).

  • This compound: In a suitable solvent (e.g., DMSO).

  • Recombinant CaMKKα or CaMKKβ.

  • Phosphocellulose P81 paper.

  • 1% Phosphoric Acid.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice, containing Kinase Assay Buffer with DTT, recombinant CaMKK, and the desired concentration of this compound or vehicle control.

  • Add the substrate (Myelin Basic Protein) to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 15-20 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the kinase activity as a percentage of the vehicle control to determine the inhibitory effect of this compound.

Chemical Proteomics Workflow for Target Identification

This workflow describes the identification of this compound binding partners from cell or tissue lysates using an affinity pull-down approach coupled with mass spectrometry.

Chemical_Proteomics_Workflow Lysate Cell/Tissue Lysate (Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20, Protease Inhibitors) Incubation Incubation (Binding of target proteins) Lysate->Incubation TIM127 TIM-127-Sepharose (this compound immobilized on beads) TIM127->Incubation Washing Wash Beads (Remove non-specific binders) Incubation->Washing Elution Elution (100 µM free this compound) Washing->Elution Digestion In-solution or In-gel Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Search & Protein Identification LCMS->Analysis

References

Investigating the Cell Permeability of TIM-063: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a selective, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, demonstrating activity against both CaMKKα and CaMKKβ.[1][2] It has been identified as a valuable research tool for elucidating the roles of CaMKK in various cellular signaling pathways.[3] Furthermore, this compound has been shown to interact with and moderately inhibit AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[4] A crucial aspect of any small molecule inhibitor intended for intracellular targets is its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, supported by available data, detailed experimental protocols for its assessment, and relevant signaling pathway diagrams.

Evidence of Cell Permeability

While direct quantitative permeability coefficients for this compound are not widely published, its cell permeability is strongly supported by its demonstrated activity in various cell-based assays. This compound has been shown to dose-dependently inhibit endogenous CaMKK activity in HeLa cells and the phosphorylation of CaMKIV in transfected COS-7 cells.[1] This indicates that this compound can effectively cross the plasma membrane to reach its intracellular targets.

Further evidence comes from studies on a derivative of this compound, named TIM-098a. TIM-098a, a more potent AAK1 inhibitor, was able to inhibit AAK1 activity in transfected cultured cells, providing clear evidence of its cell-membrane permeability.[4][5] The ability of these related compounds to exert their inhibitory effects within intact cells serves as strong qualitative evidence of their cell permeability.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its derivative, TIM-098a, including their inhibitory concentrations in both biochemical and cellular assays. The comparison of these values can provide an indirect measure of cell permeability; a smaller discrepancy between the biochemical and cellular IC50 values often suggests good cell penetration.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Reference
This compound CaMKKαBiochemical0.630.35[1]
CaMKKβBiochemical0.960.2[1]
AAK1Biochemical8.51-[4]
TIM-098a AAK1Biochemical0.24-[4]
AAK1Cell-based (transfected cells)0.87-[4]

Experimental Protocols for Assessing Cell Permeability

To quantitatively determine the cell permeability of this compound, several standard assays can be employed. Below are detailed methodologies for two widely accepted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive intestinal absorption.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Donor Solution Preparation: Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the lipid-coated filter plate into the acceptor plate, creating a "sandwich".

  • Incubation: Add 150 µL of the this compound donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive and active transport of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution in DMSO

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow leakage assay.

  • Assay Buffer: Wash the cell monolayers with pre-warmed HBSS.

  • Dosing Solution: Prepare the dosing solution by diluting the this compound stock solution in HBSS to the desired final concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Add the this compound dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of drug appearance in the receiver chamber

    • A = The surface area of the membrane

    • C0 = The initial concentration in the donor chamber

    The efflux ratio (ER) can be calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving this compound's primary targets.

CaMKK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor Ca2+ Ca2+ Receptor->Ca2+ Increase Calmodulin Calmodulin Ca2+->Calmodulin CaMKK CaMKK Calmodulin->CaMKK Activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates Akt_PKB Akt / PKB CaMKK->Akt_PKB Phosphorylates This compound This compound This compound->CaMKK Inhibits Downstream_Targets Downstream Targets (e.g., Gene Expression, Metabolism) CaMKI_IV->Downstream_Targets AMPK->Downstream_Targets Akt_PKB->Downstream_Targets

Caption: CaMKK Signaling Pathway and Inhibition by this compound.

AAK1_Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex Binds Clathrin Clathrin AP2_Complex->Clathrin Recruits Clathrin_Coated_Pit Clathrin-Coated Pit Formation Clathrin->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit This compound This compound This compound->AAK1 Inhibits Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis

Caption: Role of AAK1 in Clathrin-Mediated Endocytosis and its Inhibition.

Experimental_Workflow_Permeability cluster_pampa PAMPA cluster_caco2 Caco-2 Assay PAMPA_Start Prepare Donor & Acceptor Plates PAMPA_Coat Coat Filter Plate with Lipid PAMPA_Start->PAMPA_Coat PAMPA_Incubate Incubate with This compound PAMPA_Coat->PAMPA_Incubate PAMPA_Analyze Analyze Concentrations (LC-MS/MS) PAMPA_Incubate->PAMPA_Analyze PAMPA_Calculate Calculate Papp PAMPA_Analyze->PAMPA_Calculate Caco2_Start Seed & Differentiate Caco-2 Cells Caco2_Integrity Test Monolayer Integrity (TEER) Caco2_Start->Caco2_Integrity Caco2_Incubate Incubate with This compound (A-B & B-A) Caco2_Integrity->Caco2_Incubate Caco2_Analyze Analyze Concentrations (LC-MS/MS) Caco2_Incubate->Caco2_Analyze Caco2_Calculate Calculate Papp & Efflux Ratio Caco2_Analyze->Caco2_Calculate

Caption: Experimental Workflows for Permeability Assays.

Conclusion

This compound is a valuable tool for studying CaMKK- and AAK1-mediated cellular processes, and its utility is underpinned by its ability to penetrate cells. While direct quantitative permeability data remains to be published, the existing body of evidence from cell-based assays strongly supports its cell-permeable nature. For researchers requiring precise quantitative permeability data, the standardized PAMPA and Caco-2 assays, detailed in this guide, provide robust methods for determination. The provided signaling pathway diagrams offer a visual framework for understanding the molecular context in which this compound exerts its effects. Further investigation into the specific permeability characteristics of this compound will undoubtedly enhance its application as a specific and reliable chemical probe in cellular and in vivo studies.

References

In-Depth Technical Guide: The Interaction of TIM-063 with the CaMKK Catalytic Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the inhibitor TIM-063 and the catalytic domain of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This document details the mechanism of action, quantitative binding data, and explicit experimental protocols for studying this interaction, designed to support further research and drug development efforts in pathways modulated by CaMKK.

Introduction to CaMKK and the Inhibitor this compound

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a crucial upstream activator of several multifunctional kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1] Through these downstream effectors, CaMKK plays a significant role in a variety of calcium-dependent cellular processes, such as neuronal development, metabolic regulation, and transcriptional activation.[1][2] The two main isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), are activated by binding of the Ca2+/Calmodulin complex, which relieves autoinhibition and exposes the catalytic domain.[2]

This compound is a cell-permeable small molecule inhibitor derived from STO-609.[1][3] It has been characterized as a potent and selective inhibitor of both CaMKK isoforms, making it a valuable chemical probe for elucidating the physiological and pathological roles of CaMKK signaling.[1][3][4] Understanding the precise nature of its interaction with the CaMKK catalytic domain is fundamental for its application in research and as a potential lead compound for therapeutic development.[3]

Mechanism of this compound Interaction with the CaMKK Catalytic Domain

This compound functions as an ATP-competitive inhibitor , directly targeting the catalytic domain of CaMKK.[3][4] This mode of action is similar to its parent compound, STO-609.[3] Enzymatic analyses have confirmed that this compound competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.

A key feature of this compound's interaction is its conformation-dependence . The inhibitor preferentially binds to CaMKK in its active state, i.e., when Ca2+/Calmodulin is bound.[1][5] In the absence of Ca2+/Calmodulin, the regulatory domain of CaMKKα sterically hinders the catalytic domain, preventing this compound from binding effectively.[5] This interaction is reversible; the removal of Ca2+ (e.g., by adding a chelator like EGTA) causes the dissociation of CaMKK from this compound, suggesting that the inhibitor's efficacy is dependent on intracellular calcium concentrations.[1][5]

Studies utilizing this compound immobilized on sepharose beads (TIM-127-sepharose) have demonstrated that CaMKKα and CaMKKβ from cell and brain extracts can be specifically captured in a Ca2+/Calmodulin-dependent manner and subsequently eluted by competition with free this compound.[5]

Quantitative Data: this compound Interaction with Kinases

The inhibitory potency of this compound against CaMKK isoforms has been quantified through in vitro kinase assays. Additionally, chemical proteomics approaches have identified potential off-target interactions, such as with AAK1.

Target KinaseParameterValue (µM)Notes
CaMKKα (CaMKK1) Ki0.35[3][4]ATP-competitive inhibition constant.
IC500.63[1][4]Concentration for 50% inhibition of in vitro kinase activity.
CaMKKβ (CaMKK2) Ki0.2[3][4]ATP-competitive inhibition constant.
IC500.96[1][4]Concentration for 50% inhibition of in vitro kinase activity.
AAK1 (Off-Target) IC508.51[6][7][8]Identified via a Kinobeads-based chemical proteomics screen.

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical CaMKK signaling pathway and the point of intervention by this compound.

CaMKK_Signaling_Pathway cluster_activation CaMKK Activation cluster_inhibition Inhibition cluster_downstream Downstream Effectors Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds CaMKK_inactive CaMKK (Autoinhibited) Calmodulin->CaMKK_inactive Binds CaMKK_active CaMKK (Active) CaMKK_inactive->CaMKK_active Conformational Change CaMKI_IV CaMKI / CaMKIV CaMKK_active->CaMKI_IV P AMPK AMPK CaMKK_active->AMPK P TIM063 This compound TIM063->CaMKK_active ATP-Competitive Inhibition Cellular_Responses Cellular Responses (e.g., Gene Expression, Metabolism) CaMKI_IV->Cellular_Responses AMPK->Cellular_Responses

Caption: CaMKK signaling pathway and this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the CaMKK catalytic domain.

In Vitro CaMKK Kinase Assay (Radioactive)

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified CaMKK isoforms using a radioactive ATP isotope.

Materials:

  • Recombinant active CaMKKα or CaMKKβ

  • Kinase substrate (e.g., inactive CaMKI or a synthetic peptide substrate)

  • This compound (and vehicle control, e.g., DMSO)

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)

  • ATP Stock Solution: 10 mM ATP in sterile water

  • [γ-³²P]ATP (10 µCi/µl)

  • Activator Solution: 2 mM CaCl₂ and 6 µM Calmodulin in Kinase Assay Buffer

  • Stop Solution: 1% phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing Kinase Assay Buffer, Activator Solution, and the kinase substrate at their final desired concentrations.

  • Aliquot Master Mix: Distribute the master mix into reaction tubes.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control to the respective tubes. Pre-incubate for 10 minutes at 30°C.

  • Prepare ATP Mix: Prepare the ATP reaction mix by combining non-radioactive ATP and [γ-³²P]ATP in Kinase Assay Buffer to a final concentration of 100 µM.

  • Initiate Kinase Reaction: Add the recombinant CaMKK enzyme to the reaction tubes and immediately start the reaction by adding the ATP mix. The final reaction volume is typically 25-50 µl.

  • Incubation: Incubate the reactions at 30°C for 20 minutes. Ensure the reaction is within the linear range of phosphorylation.

  • Stop Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based CaMKK Activity Assay

This protocol assesses the ability of the cell-permeable this compound to inhibit endogenous or overexpressed CaMKK activity within a cellular context.

Materials:

  • HeLa or COS-7 cells

  • Expression vectors for CaMKK and its substrate (e.g., CaMKIV) if needed

  • Cell lysis buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Triton X-100, and protease/phosphatase inhibitors

  • Antibodies for immunoprecipitation (e.g., anti-CaMKIV)

  • Protein A/G agarose beads

  • Ionomycin (or other calcium ionophore)

  • This compound and vehicle control (DMSO)

  • Wash buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)

  • In Vitro Kinase Assay reagents (as described in 5.1)

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If applicable, transfect with expression vectors. Pre-treat cells with various concentrations of this compound (e.g., 0-30 µM) for 6 hours.

  • Stimulation: Stimulate the Ca²⁺ pathway by treating cells with a calcium ionophore like ionomycin for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against the downstream substrate (e.g., anti-CaMKIV) overnight at 4°C.

  • Capture Substrate: Add Protein A/G beads to capture the antibody-substrate complex.

  • Wash: Wash the beads three times with wash buffer to remove non-specific binding proteins.

  • Kinase Assay: Resuspend the beads in Kinase Assay Buffer. The immunoprecipitated protein on the beads now serves as the substrate. Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Analysis: After incubation, stop the reaction with SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect phosphorylated substrate by autoradiography. Quantify band intensity to determine the level of CaMKK activity in the treated cells.

Chemical Proteomics Workflow for Target Identification

This workflow, based on the use of this compound-coupled sepharose beads ("Kinobeads"), is used to identify the cellular targets and off-targets of this compound.

Proteomics_Workflow Lysate Cell/Tissue Lysate (e.g., Mouse Brain) Incubation Incubation (Binding of target kinases) Lysate->Incubation Beads This compound-Coupled Sepharose Beads Beads->Incubation Wash Extensive Washing (Remove non-specific proteins) Incubation->Wash Elution Competitive Elution (with excess free this compound) Wash->Elution Eluate Eluted Proteins (CaMKK and off-targets) Elution->Eluate Digestion In-solution or On-bead Trypsin Digestion Eluate->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Identification Protein Identification (Database Search) LCMS->Identification

References

An In-depth Technical Guide to the Chemical Structure and Activity of TIM-063

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with TIM-063, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the chemical name 2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one, is a small molecule inhibitor. Its fundamental chemical properties are summarized below.

PropertyValue
CAS Number 2493978-38-2[2][3]
Molecular Formula C18H9N3O4[2]
Molecular Weight 331.287 g/mol

Biological Activity and Target Profile

This compound is a selective, cell-permeable, and ATP-competitive inhibitor of CaMKK, directly targeting the catalytic domain of the enzyme[1][2][4]. It has been shown to inhibit both CaMKKα and CaMKKβ isoforms. In addition to its primary targets, this compound has been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1)[5][6][7].

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified through various in vitro and cell-based assays.

TargetAssay TypeParameterValue (µM)
CaMKKα In vitro kinase assayKi0.35[2][3][4]
IC500.63[3][4]
CaMKKβ In vitro kinase assayKi0.2[2][3][4]
IC500.96[3][4]
AAK1 In vitro kinase assayIC508.51[5][6][7]
Endogenous CaMKK (HeLa cells) Cell-based assayIC500.3[2]

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of CaMKK, a key upstream kinase involved in various Ca2+-signaling pathways. By inhibiting CaMKK, this compound prevents the phosphorylation and subsequent activation of several downstream protein kinases, including CaMKI, CaMKIV, Protein Kinase B (Akt), and 5'AMP-activated protein kinase (AMPK)[1][2].

TIM063_Signaling_Pathway TIM063 This compound CaMKK CaMKK (CaMKKα / CaMKKβ) TIM063->CaMKK CaMKI CaMKI CaMKK->CaMKI CaMKIV CaMKIV CaMKK->CaMKIV Akt PKB / Akt CaMKK->Akt AMPK AMPK CaMKK->AMPK Downstream Downstream Cellular Processes CaMKI->Downstream CaMKIV->Downstream Akt->Downstream AMPK->Downstream

This compound inhibits CaMKK, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Chemical Proteomics via Kinobeads Technology

A chemical proteomics approach using this compound-immobilized sepharose beads (Kinobeads) was employed to identify the protein targets of this compound from cellular extracts[5][6][7][8].

Methodology:

  • Immobilization: this compound is chemically coupled to sepharose beads to create this compound-sepharose complexes.

  • Affinity Capture: The this compound-sepharose beads are incubated with cellular extracts to allow for the binding of target kinases.

  • Washing: Non-specifically bound proteins are removed through extensive washing steps.

  • Elution: Specifically bound kinases are eluted from the beads.

  • Identification: The eluted proteins are identified using mass spectrometry.

Kinobeads_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis TIM063 This compound Kinobeads This compound-Kinobeads TIM063->Kinobeads Sepharose Sepharose Beads Sepharose->Kinobeads Incubation Incubation Kinobeads->Incubation CellExtract Cellular Extract CellExtract->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution BoundKinases Bound Kinases Elution->BoundKinases MassSpec Mass Spectrometry BoundKinases->MassSpec Identified Identified Targets MassSpec->Identified

Workflow for identifying this compound protein targets.
In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and its derivatives on purified kinases was determined using an in vitro kinase assay.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase (e.g., His-tagged AAK1 catalytic domain), a substrate, and [γ-³²P]ATP.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 20 minutes) to allow for the phosphorylation of the substrate.

  • Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified to determine the kinase activity.

  • IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.

Cell-Based Inhibition Assays

The ability of this compound to inhibit CaMKK activity within a cellular context was assessed in cultured cells.

Methodology for Endogenous CaMKK Activity in HeLa Cells:

  • Cell Culture: HeLa cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-29 µM) for a specified duration (e.g., 6 hours).

  • Stimulation: Endogenous CaMKK activity is stimulated, for example, by using an ionophore like ionomycin to increase intracellular Ca2+ levels.

  • Lysis and Analysis: Cells are lysed, and the phosphorylation status of downstream CaMKK targets (e.g., CaMKI, CaMKIV, AMPKα) is analyzed by immunoblotting with phospho-specific antibodies.

Methodology for CaMKK Isoform Activity in Transfected COS-7 Cells:

  • Transfection: COS-7 cells are transiently transfected with expression vectors for a specific CaMKK isoform (α or β) and its substrate (e.g., CaMKIV).

  • Treatment: Transfected cells are treated with this compound.

  • Analysis: The phosphorylation of the co-expressed substrate (CaMKIV) is assessed to determine the inhibitory effect of this compound on the specific CaMKK isoform.

Repurposing and Derivative Development

Research has demonstrated the potential for repurposing existing kinase inhibitors to identify novel therapeutic targets[8]. Through the use of this compound-Kinobeads, AAK1 was identified as an off-target kinase. This led to the development of this compound derivatives, such as TIM-098a, which exhibit greater potency and selectivity for AAK1 over CaMKK isoforms[5][6][7]. This highlights a promising strategy for accelerated drug discovery.

Drug_Repurposing_Logic TIM063 This compound (CaMKK Inhibitor) Kinobeads This compound-Kinobeads Screening TIM063->Kinobeads OffTarget Identification of Off-Target: AAK1 Kinobeads->OffTarget Derivative Development of This compound Derivatives OffTarget->Derivative TIM098a TIM-098a (Potent AAK1 Inhibitor) Derivative->TIM098a NewTarget Novel Therapeutic Target TIM098a->NewTarget

Logical flow from an existing inhibitor to a new lead compound.

References

Preliminary Studies on the Biological Effects of TIM-063: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of TIM-063, a cell-permeable inhibitor initially developed as a selective antagonist for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). Subsequent research has revealed its broader kinase inhibitory profile, most notably against adaptor-associated kinase 1 (AAK1). This document summarizes the key quantitative data, details the experimental methodologies used in these preliminary studies, and visualizes the associated biochemical pathways and workflows.

Quantitative Biological Activity of this compound

The inhibitory activity of this compound has been quantified against its primary targets, CaMKK isoforms, and a significant off-target kinase, AAK1. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity of this compound against CaMKK Isoforms [1]

TargetInhibition Constant (Kᵢ)IC₅₀
CaMKKα0.35 µM0.63 µM
CaMKKβ0.2 µM0.96 µM

Table 2: Inhibitory Activity of this compound against AAK1 [2][3][4]

TargetIC₅₀
AAK18.51 µM

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of its target kinases.[1] Studies have shown that its interaction with CaMKK is conformation-dependent and reversible.[5] this compound preferentially binds to the active state of CaMKK and its binding is dependent on the presence of Ca²⁺/calmodulin.[5] The inhibitor's interaction with the catalytic domain of AAK1 has also been confirmed.[6][7]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's biological effects.

Kinase Inhibition Assays

The inhibitory potency of this compound against its target kinases was determined using in vitro kinase assays.

  • Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC₅₀) and to determine the binding affinity (Kᵢ).

  • Methodology:

    • The protein kinase activities of the His-tagged AAK1 catalytic domain were assessed at 30°C for 20 minutes.[2][8]

    • The reaction mixture contained 100 µM [γ-³²P]ATP.[2][8]

    • Experiments were conducted in the presence of varying concentrations of this compound.[2][8]

    • The amount of ³²P incorporated into a generic substrate was measured to determine the kinase activity.

    • IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinobeads-Based Chemical Proteomics

A chemical proteomics approach utilizing "Kinobeads" was instrumental in identifying the cellular targets of this compound.[6][7]

  • Objective: To identify proteins, particularly kinases, that interact with this compound in a cellular context.

  • Methodology:

    • Immobilization: this compound was covalently attached to Sepharose beads to create this compound-Sepharose (also referred to as TIM-127-Sepharose).[5][6][7]

    • Affinity Capture: Cellular extracts, such as those from mouse cerebrum, were incubated with the this compound-Sepharose beads.[2]

    • Washing: The beads were extensively washed to remove non-specifically bound proteins.[6]

    • Elution: Proteins specifically bound to this compound were eluted from the beads using a buffer containing a high concentration of free this compound (e.g., 100 µM).[2]

    • Identification: The eluted proteins were identified using mass spectrometry.[2][6]

Cellular Assays

The cell permeability and in-cell activity of this compound were confirmed through cellular assays.

  • Objective: To assess the ability of this compound to inhibit endogenous CaMKK activity within intact cells.

  • Methodology:

    • HeLa cells or transfected COS-7 cells were treated with varying concentrations of this compound (0-29 µM) for 6 hours.[1]

    • The phosphorylation of downstream targets of CaMKK, such as CaMKIV, was measured to assess the level of CaMKK inhibition.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CaMKK and the experimental workflow for target identification using Kinobeads.

CaMKK_Signaling_Pathway Ca2_CaM Ca²⁺/Calmodulin CaMKK CaMKK Ca2_CaM->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylates PKB_Akt PKB/Akt CaMKK->PKB_Akt Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates TIM063 This compound TIM063->CaMKK Inhibits Downstream Downstream Cellular Responses CaMKI->Downstream CaMKIV->Downstream PKB_Akt->Downstream AMPK->Downstream

CaMKK Signaling Pathway and Inhibition by this compound.

Kinobeads_Workflow cluster_step1 Preparation cluster_step2 Incubation cluster_step3 Affinity Purification cluster_step4 Analysis TIM063_beads This compound Immobilized on Sepharose Beads Incubation Incubation TIM063_beads->Incubation Cell_lysate Cell Lysate (Containing Kinases) Cell_lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute with Excess Free this compound Washing->Elution MS Mass Spectrometry (Protein ID) Elution->MS

Kinobeads Experimental Workflow for Target Identification.

Repurposing Potential and Future Directions

The discovery of AAK1 as an off-target of this compound highlights the potential for repurposing existing kinase inhibitors.[6] While this compound itself shows moderate inhibitory activity against AAK1, it has served as a valuable lead compound. This has led to the development of this compound derivatives, such as TIM-098a, which exhibit significantly higher potency and selectivity for AAK1 (IC₅₀ = 0.24 µM) without affecting CaMKK activity.[2][3][4] AAK1 is implicated in various neurological disorders and viral infections, making these new compounds promising candidates for further therapeutic development.[6] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel AAK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for TIM-063 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TIM-063, a potent and selective ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), in cell culture experiments. While initially developed as a CaMKK inhibitor, recent studies have revealed its activity as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), highlighting its potential for broader applications in kinase research.[1][2][3][4]

Introduction to this compound

This compound is a valuable chemical probe for dissecting CaMKK-mediated signaling pathways.[5] It directly targets the catalytic domain of CaMKK isoforms (CaMKKα and CaMKKβ).[5] this compound is cell-permeable, making it suitable for use in live-cell experiments.[5] Its interaction with CaMKK is reversible and dependent on the intracellular Ca2+ concentration, as it preferentially binds to the active state of the enzyme.[6]

Recent chemical proteomics approaches using this compound-immobilized sepharose beads (Kinobeads) have identified AAK1 as a potential off-target kinase.[1][2][4][7] This dual activity should be considered when designing and interpreting experiments.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the known inhibitory concentrations of this compound against its primary targets and key off-targets.

Target KinaseInhibitory Concentration (IC50 / Ki)Cell Line / SystemNotes
CaMKKαKi = 0.35 µM[5]Recombinant enzymePotent, ATP-competitive inhibition.
CaMKKβKi = 0.2 µM[5]Recombinant enzymePotent, ATP-competitive inhibition.
CaMKK (in-cell)IC50 = 0.3 µM[5]HeLa cellsInhibition of ionomycin-induced phosphorylation of CaMKI, CaMKIV, and AMPKα.
AAK1IC50 = 8.51 µM[2][3][4]Recombinant enzymeModerate inhibition of the catalytic domain.

Signaling Pathways and Experimental Workflow Visualization

To facilitate experimental design, the following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for its application in cell culture.

TIM063_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor Ca2+ Ca2+ Receptor->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin CaMKK CaMKK (α/β) Calmodulin->CaMKK DownstreamKinases CaMKI, CaMKIV, AMPK, Akt CaMKK->DownstreamKinases TIM063 This compound TIM063->CaMKK AAK1 AAK1 (Off-target) TIM063->AAK1 CellularResponse Cellular Response (e.g., Gene Expression, Metabolism) DownstreamKinases->CellularResponse

Caption: this compound signaling pathway inhibition.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture TIM063_Prep 2. Prepare this compound Working Solution Cell_Culture->TIM063_Prep Treatment 3. Treat Cells with This compound TIM063_Prep->Treatment Incubation 4. Incubate for Desired Time Treatment->Incubation Analysis 5. Cellular & Molecular Analysis Incubation->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Western Western Blot (Phospho-kinases) Analysis->Western Apoptosis Apoptosis Assay (e.g., Annexin V) Analysis->Apoptosis End End Viability->End Western->End Apoptosis->End

Caption: General experimental workflow for this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving kinase inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.

Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder : this compound is typically supplied as a powder. Reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Stock Solution Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

  • Preparation of Working Solution : On the day of the experiment, dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Protein Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of downstream targets of CaMKK and AAK1.

  • Cell Seeding and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE : Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[9][10]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AMPKα, phospho-CaMKI) overnight at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]

  • Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading.

Apoptosis Assay (Annexin V Staining)

This protocol is to assess whether this compound induces apoptosis.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting : Collect both floating and adherent cells. Adherent cells can be detached using trypsin.[12]

  • Washing : Wash the cells twice with cold PBS.[12]

  • Annexin V Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13][14]

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.[15]

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[12]

Cell Line-Specific Considerations

  • COS-7 and HeLa Cells : this compound has been shown to be effective in these cell lines.[5][6]

  • Other Cell Lines : The optimal concentration and incubation time for this compound may vary depending on the cell line's metabolic activity, expression levels of target kinases, and membrane permeability. It is recommended to perform a dose-response and time-course experiment for each new cell line.

Troubleshooting

  • Low Inhibitory Effect :

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Check the activity of the this compound stock solution.

  • High Cytotoxicity :

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

    • Ensure the DMSO concentration is not exceeding 0.1%.

  • Inconsistent Results :

    • Ensure consistent cell seeding density and growth phase.

    • Prepare fresh working solutions of this compound for each experiment.

    • Maintain sterile cell culture conditions to avoid contamination.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of CaMKK and AAK1 in various cellular processes.

References

Application Notes and Protocols for TIM-063 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing TIM-063 and its derivatives in kinase assays. This compound is a potent, cell-permeable, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). It serves as a valuable tool for studying CaMKK-mediated signaling pathways. Furthermore, this compound has been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), and its derivative, TIM-098a, is a more potent and selective AAK1 inhibitor.

Data Presentation

The inhibitory activities of this compound and its derivative TIM-098a against their primary targets and off-targets are summarized in the table below. This data is crucial for designing experiments and interpreting results.

CompoundTarget KinaseAssay TypeIC50 Value (µM)Ki Value (µM)Reference
This compound CaMKKαIn Vitro0.630.35[1][2]
CaMKKβIn Vitro0.960.2[1][2]
AAK1In Vitro8.51-[3][4][5]
TIM-098a AAK1In Vitro0.24-[3][4][5][6]
AAK1Cellular0.87-[3][4][5][6]
CaMKKα/βIn VitroNo significant inhibition up to 2.6 µM-[3][6]

Signaling Pathways

To understand the context in which this compound and its analogs operate, it is essential to visualize their target signaling pathways.

CaMKK_Signaling_Pathway Ca2_Calmodulin Ca2+/Calmodulin CaMKK CaMKK Ca2_Calmodulin->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates Akt PKB/Akt CaMKK->Akt Phosphorylates TIM063 This compound TIM063->CaMKK Inhibits Downstream Downstream Cellular Processes (Gene Expression, Metabolism, etc.) CaMKI->Downstream CaMKIV->Downstream AMPK->Downstream Akt->Downstream

CaMKK Signaling Pathway and Inhibition by this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor AP2 AP-2 Complex Receptor->AP2 Recruits AAK1 AAK1 AP2->AAK1 Recruits Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Initiates AAK1->AP2 Phosphorylates μ2 subunit TIM098a TIM-098a TIM098a->AAK1 Inhibits In_Vitro_Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Inhibitor (this compound) or Vehicle (DMSO) A->B C Pre-incubate (10 min, 30°C) B->C D Initiate Reaction (Add [γ-³²P]ATP) C->D E Incubate (20 min, 30°C) D->E F Terminate Reaction (Add SDS Loading Buffer) E->F G SDS-PAGE F->G H Autoradiography & Quantification G->H I IC50 Determination H->I Cellular_Kinase_Assay_Workflow A Co-transfect Cells with Kinase and Substrate Plasmids B Treat Cells with Inhibitor (TIM-098a) A->B C Cell Lysis B->C D Western Blot Analysis C->D E Detect Phospho-Substrate D->E F Normalize to Total Kinase or Loading Control E->F G Quantify and Determine Cellular IC50 F->G

References

Applications of TIM-063 in Chemical Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a potent, selective, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] Initially developed as a chemical probe for studying CaMKK-mediated signaling pathways, its application in chemical proteomics has revealed significant utility in target identification and off-target profiling of kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in chemical proteomics, specifically focusing on affinity-based protein profiling using this compound-immobilized sepharose beads (Kinobeads).

The primary application highlighted is the use of this compound Kinobeads to identify protein kinases that interact with the inhibitor in complex biological samples. This approach led to the discovery of Adaptor-Associated Kinase 1 (AAK1) as a novel off-target of this compound.[3][4] This finding showcases the power of chemical proteomics in re-evaluating kinase inhibitor selectivity and providing a pathway for the development of new, more selective inhibitors for previously unanticipated targets.[3][5] The subsequent development of TIM-098a, a derivative of this compound, as a potent and selective AAK1 inhibitor underscores the value of this methodology in drug discovery.[3][6]

Key Applications

  • Target Deconvolution: Identification of the primary molecular targets of this compound.

  • Off-Target Profiling: Discovery of previously unknown interacting kinases, such as AAK1.[3]

  • Lead Compound for Novel Inhibitor Development: Utilization of the this compound scaffold to design more potent and selective inhibitors for newly identified off-targets.[3][6]

  • Probe for Studying Kinase-Inhibitor Interactions: Elucidation of the binding characteristics of this compound with its target kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and its derivative, TIM-098a, against their respective primary and off-targets. This data is crucial for designing experiments and interpreting results from chemical proteomics studies.

CompoundTarget KinaseIC50 (µM)Notes
This compound CaMKKα~0.35 (Kᵢ)Primary target.[1]
CaMKKβ~0.2 (Kᵢ)Primary target.[1]
AAK18.51Identified as an off-target via chemical proteomics.[3][4]
TIM-098a AAK10.24A potent derivative of this compound developed for AAK1.[3][4]
AAK1 (in cells)0.87Demonstrates cell permeability and activity.[3][6]
CaMKK isoformsNo significant inhibitionDemonstrates high selectivity for AAK1 over the original target of this compound.[3][6]

Signaling Pathway

The discovery of AAK1 as an off-target of this compound has implications for cellular processes regulated by this kinase. AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ2 subunit of the AP2 adaptor complex. This process is fundamental for the internalization of cell surface receptors and other cargo. The following diagram illustrates the role of AAK1 in this pathway.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->EndocyticVesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) ADP ADP AAK1->ADP ATP ATP ATP->AAK1 TIM063 This compound TIM063->AAK1 inhibits

AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols

This section provides detailed protocols for the application of this compound in chemical proteomics, from the synthesis of the affinity resin to the identification of interacting proteins.

Protocol 1: Synthesis of TIM-127-sepharose (this compound Kinobeads)

This protocol is based on the synthesis of TIM-127, the linker-modified version of this compound, and standard methods for coupling ligands to sepharose beads.

Materials:

  • This compound

  • 1,4-diaminobutane

  • N,N-Dimethylformamide (DMF)

  • CNBr-activated Sepharose 4B

  • 1 M HCl

  • Coupling buffer (0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl)

  • Blocking buffer (0.1 M Tris-HCl, pH 8.0)

  • Wash buffer 1 (0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl)

  • Wash buffer 2 (0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl)

  • Ethanol

Procedure:

  • Synthesis of TIM-127 (Linker-modified this compound): The synthesis of TIM-127 from this compound involves a reaction with a suitable linker such as 1,4-diaminobutane. For detailed synthesis steps, refer to the supporting information of Ohtsuka et al., 2022.

  • Preparation of Sepharose Beads: a. Weigh the required amount of CNBr-activated Sepharose 4B powder and suspend it in 1 M HCl. b. Swell the beads for 15 minutes and then wash them with 1 M HCl on a sintered glass filter. c. Wash the beads with coupling buffer.

  • Coupling of TIM-127 to Sepharose: a. Immediately transfer the washed beads to a solution of TIM-127 dissolved in coupling buffer. b. Incubate the mixture overnight at 4°C with gentle rotation.

  • Blocking of Unreacted Groups: a. After coupling, transfer the beads to a blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.

  • Washing of the Beads: a. Wash the beads with several cycles of alternating wash buffer 1 and wash buffer 2 to remove non-covalently bound ligand.

  • Storage: a. Resuspend the prepared TIM-127-sepharose beads in a suitable storage buffer (e.g., 20% ethanol) and store at 4°C.

Protocol 2: Affinity Pulldown of this compound Interacting Proteins

This protocol describes the pulldown of kinases from a cell or tissue lysate using the prepared TIM-127-sepharose beads.[3]

Materials:

  • TIM-127-sepharose beads (and control sepharose without ligand)

  • Cell or tissue lysate (e.g., mouse cerebrum)

  • Lysis/Wash Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, and 0.05% Tween 20

  • Protease inhibitor cocktail

  • CaCl₂

  • Calmodulin (CaM)

  • Elution Buffer: Buffer A containing 100 µM free this compound

  • SDS-PAGE reagents

Procedure:

  • Lysate Preparation: a. Homogenize the cell pellet or tissue in Buffer A supplemented with a protease inhibitor cocktail. b. Clarify the lysate by centrifugation to remove cellular debris. c. Determine the protein concentration of the supernatant.

  • Incubation with Beads: a. Equilibrate the TIM-127-sepharose and control sepharose beads with Buffer A. b. Incubate the lysate (e.g., 5 mg/mL protein concentration) with the beads in the presence of 2 mM CaCl₂ and 6 µM CaM for 45 minutes at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with 1 mL of Buffer A containing 2 mM CaCl₂ to remove non-specific binders.

  • Elution: a. Elute the bound proteins by incubating the beads with Elution Buffer for a suitable time (e.g., 30 minutes) at 4°C with gentle agitation. b. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry: a. Concentrate the eluted proteins and separate them by SDS-PAGE. b. Excise the protein bands from the gel. c. Perform in-gel trypsin digestion. d. Extract the peptides for mass spectrometry analysis.

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general workflow for the identification of pulled-down proteins by mass spectrometry.

Procedure:

  • LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a suitable nano-LC system coupled to a high-resolution mass spectrometer. c. Set up a data-dependent acquisition method to fragment the most abundant peptides.

  • Database Searching: a. Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. b. Specify trypsin as the enzyme, allowing for potential modifications such as oxidation of methionine. c. Set appropriate mass tolerances for precursor and fragment ions.

  • Data Analysis: a. Identify proteins that are significantly enriched in the TIM-127-sepharose pulldown compared to the control sepharose pulldown. b. The number of identified peptides and sequence coverage can be used as semi-quantitative indicators of enrichment.[3]

Experimental Workflow and Logic

The following diagram outlines the overall workflow for using this compound in a chemical proteomics experiment to identify interacting kinases.

Chemical_Proteomics_Workflow Start Start TIM063_Beads Prepare this compound-sepharose (Kinobeads) Start->TIM063_Beads Lysate_Prep Prepare Cell/Tissue Lysate Start->Lysate_Prep Affinity_Purification Affinity Purification (Pulldown) TIM063_Beads->Affinity_Purification Lysate_Prep->Affinity_Purification Elution Elution with excess free this compound Affinity_Purification->Elution SDS_PAGE SDS-PAGE and In-Gel Digestion Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis Result Identified Interacting Kinases Data_Analysis->Result

Workflow for this compound chemical proteomics.

Conclusion

This compound serves as a valuable tool in chemical proteomics for the identification and characterization of kinase inhibitors and their targets. The successful use of this compound Kinobeads to uncover AAK1 as an off-target and the subsequent development of a selective AAK1 inhibitor, TIM-098a, highlight the potential of this approach to accelerate drug discovery efforts. The detailed protocols and data provided in these application notes are intended to enable researchers to apply this powerful methodology in their own studies of kinase signaling and drug development.

References

Application Notes and Protocols for Studying CaMKK-dependent Processes Using TIM-063

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a critical upstream kinase that regulates a variety of cellular processes through the activation of its downstream targets. The two isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), are activated by elevated intracellular calcium levels and, in turn, phosphorylate and activate CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), AMP-activated protein kinase (AMPK), and protein kinase B (Akt). This signaling cascade is pivotal in neuronal functions, metabolic regulation, and cell proliferation, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders.[1][2][3]

TIM-063 is a cell-permeable, ATP-competitive inhibitor of both CaMKKα and CaMKKβ.[4][5] It serves as a valuable chemical tool for elucidating the physiological and pathological roles of CaMKK-mediated signaling pathways. Unlike the commonly used CaMKK inhibitor STO-609, this compound exhibits similar potency against both CaMKK isoforms, making it a useful pan-CaMKK inhibitor.[5] This document provides detailed application notes and protocols for utilizing this compound to investigate CaMKK-dependent processes.

This compound: Properties and Inhibitory Activity

This compound directly targets the catalytic domain of CaMKK.[5] Its interaction with CaMKK is conformation-dependent, specifically binding to the active, Ca2+/calmodulin-bound state of the enzyme.[6][7] This interaction is reversible, potentially influenced by intracellular Ca2+ concentrations.[6][7]

Recent chemical proteomics studies have also identified AP2-associated protein kinase 1 (AAK1) as a potential off-target kinase for this compound.[6][8] While this compound is more potent against CaMKK isoforms, its interaction with AAK1 should be considered when interpreting experimental results.[9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against CaMKK and AAK1.

Target KinaseInhibitorIC50 (µM)Ki (µM)Assay Conditions
CaMKKα (CaMKK1)This compound0.63[4][9]0.35[4][5]In vitro kinase assay
CaMKKβ (CaMKK2)This compound0.96[4][9]0.2[4][5]In vitro kinase assay
AAK1This compound8.51[6][8][9]Not ReportedIn vitro kinase assay

CaMKK Signaling Pathway

CaMKK acts as a central node in calcium signaling. Upon binding of Ca2+/calmodulin, CaMKK becomes activated and phosphorylates key downstream kinases, thereby initiating a cascade of cellular events.

CaMKK_Signaling_Pathway cluster_upstream Upstream Activation cluster_camkk CaMKK Activation cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM binds CaMKK CaMKK (α/β) CaM->CaMKK activates CaMKI CaMKI CaMKK->CaMKI phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV phosphorylates AMPK AMPK CaMKK->AMPK phosphorylates Akt Akt/PKB CaMKK->Akt phosphorylates Gene_Expression Gene Expression CaMKI->Gene_Expression Neuronal_Plasticity Neuronal Plasticity CaMKI->Neuronal_Plasticity CaMKIV->Gene_Expression CaMKIV->Neuronal_Plasticity Metabolism Metabolism AMPK->Metabolism Cell_Growth Cell Growth Akt->Cell_Growth Apoptosis Apoptosis Akt->Apoptosis TIM063 This compound TIM063->CaMKK

Caption: CaMKK Signaling Pathway and Inhibition by this compound

Experimental Protocols

I. Kinobeads-Based Chemical Proteomics for Target and Off-Target Identification of this compound

This protocol describes the use of this compound-immobilized sepharose beads (this compound-Kinobeads) to identify interacting kinases from cell or tissue lysates.[1][2][8] This method is valuable for confirming CaMKK as a primary target and for discovering potential off-target kinases like AAK1.

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Affinity Purification cluster_elution Elution and Analysis Lysate Cell/Tissue Lysate Preparation Incubation Incubate Lysate with TIM-127-sepharose Lysate->Incubation TIM127 Preparation of this compound-Sepharose (TIM-127-sepharose) TIM127->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins with Excess this compound Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS In-gel Digestion and LC-MS/MS Analysis SDS_PAGE->MS Data_Analysis Protein Identification and Data Analysis MS->Data_Analysis

Caption: Kinobeads-Based Chemical Proteomics Workflow

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Cell or tissue sample

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 1x Protease and Phosphatase Inhibitor Cocktail

  • Wash Buffer: Lysis Buffer without protease and phosphatase inhibitors

  • Elution Buffer: Wash Buffer containing 100 µM this compound

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Protocol:

  • Preparation of this compound-Immobilized Sepharose (TIM-127-sepharose):

    • Synthesize an amine-reactive derivative of this compound.

    • Covalently couple the this compound derivative to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Prepare control beads by blocking the NHS-activated Sepharose with ethanolamine.

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Affinity Purification:

    • Equilibrate the TIM-127-sepharose and control beads with Lysis Buffer.

    • Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash Buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins by incubating the beads with Elution Buffer for 30 minutes at room temperature.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands of interest for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS for protein identification.

II. Cell-Based Assay for Measuring Inhibition of CaMKK-Dependent Signaling

This protocol describes a method to assess the inhibitory effect of this compound on the CaMKK signaling pathway in cultured cells. The readout is the phosphorylation of downstream targets of CaMKK, such as AMPK, CaMKI, or CaMKIV, which can be quantified by Western blotting.[5]

Cell_Based_Assay_Workflow cluster_culture Cell Culture and Treatment cluster_analysis Analysis Seeding Seed Cells Treatment Pre-treat with this compound or Vehicle Control Seeding->Treatment Stimulation Stimulate with Ionomycin to Increase Intracellular Ca²⁺ Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for p-AMPK/p-CaMKI/p-CaMKIV Lysis->Western_Blot Quantification Densitometric Analysis Western_Blot->Quantification

Caption: Cell-Based CaMKK Inhibition Assay Workflow

Materials:

  • Cell line (e.g., HeLa, COS-7)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Ionomycin

  • Cell culture medium and supplements

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-phospho-CaMKI (Thr177), anti-phospho-CaMKIV (Thr196), and corresponding total protein antibodies.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium to ~80% confluency.

    • Seed cells into multi-well plates at a suitable density and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 to 30 µM is a good starting point.[4] Include a vehicle control (DMSO).

    • Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the CaMKK pathway by adding a calcium ionophore, such as ionomycin (e.g., 1-5 µM), to the culture medium for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the this compound concentration to determine the IC50 value for the inhibition of the CaMKK-dependent process in cells.

Conclusion

This compound is a potent and cell-permeable inhibitor of CaMKK, making it a valuable tool for investigating the roles of CaMKK-dependent signaling in various biological contexts. The protocols provided here offer a framework for utilizing this compound to identify its protein targets and to functionally assess its inhibitory activity in cellular systems. As with any chemical probe, it is crucial to consider potential off-target effects and to use appropriate controls for robust data interpretation.

References

Application Notes and Protocols for TIM-063 Kinobeads in Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct and off-target interactions of small molecule inhibitors is a critical step in drug discovery and chemical biology. The TIM-063 Kinobeads protocol provides a robust chemoproteomic approach for identifying the cellular targets of kinase inhibitors. This method utilizes this compound, a potent Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, immobilized on Sepharose beads to affinity purify interacting kinases and associated proteins from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interactors, providing valuable insights into the on-target and off-target landscape of the inhibitor and its derivatives. This application note provides a detailed protocol for the this compound Kinobeads workflow, from bead preparation to data analysis, and showcases its utility in identifying novel targets such as Adaptor-Associated Kinase 1 (AAK1).

Experimental Principles

The this compound Kinobeads protocol is a competitive affinity purification method. A broad-spectrum kinase inhibitor, this compound, is covalently attached to Sepharose beads. When a cell or tissue lysate is incubated with these beads, kinases and other ATP-binding proteins that interact with this compound are captured. To identify the specific targets of a soluble test compound, the lysate is pre-incubated with the compound before adding the Kinobeads. The test compound competes with the immobilized this compound for binding to its target proteins. As a result, the binding of these specific targets to the Kinobeads is reduced in a dose-dependent manner. By comparing the proteins captured by the Kinobeads in the presence and absence of the test compound using quantitative mass spectrometry, the specific targets of the compound can be identified.

Experimental Workflow

The overall workflow of the this compound Kinobeads protocol is depicted below. It involves the preparation of this compound immobilized beads, lysate preparation, affinity enrichment of kinases, and subsequent identification and quantification of bound proteins by LC-MS/MS.

experimental_workflow This compound Kinobeads Experimental Workflow cluster_prep Preparation cluster_assay Affinity Purification cluster_analysis Analysis bead_prep Immobilization of this compound on Sepharose Beads incubation Incubation of Lysate with this compound Kinobeads bead_prep->incubation lysate_prep Preparation of Cell/Tissue Lysate lysate_prep->incubation elution Elution of Bound Proteins incubation->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis and Target Identification ms_analysis->data_analysis

Caption: A high-level overview of the this compound Kinobeads protocol.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound on Sepharose Beads (Representative Protocol)

This protocol describes a general method for immobilizing a small molecule with a hydroxyl group, such as this compound, onto NHS-activated Sepharose beads.

Materials:

  • NHS-activated Sepharose 4 Fast Flow

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanolamine

  • Wash buffers: 0.1 M acetate buffer pH 4.0 containing 0.5 M NaCl, and 0.1 M Tris-HCl pH 8.0 containing 0.5 M NaCl.

  • Coupling buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3

Procedure:

  • Bead Preparation: Wash 1 mL of NHS-activated Sepharose beads with 10 volumes of ice-cold 1 mM HCl.

  • Ligand Solubilization: Dissolve this compound in a minimal amount of anhydrous DMF.

  • Coupling Reaction:

    • Immediately add the dissolved this compound to the washed beads in coupling buffer.

    • Add TEA to catalyze the reaction.

    • Incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.

  • Blocking Unreacted Groups:

    • Spin down the beads and discard the supernatant.

    • Add 1 M ethanolamine at pH 8.0 to the beads and incubate for 2 hours at room temperature to block any remaining active esters.

  • Washing:

    • Wash the beads alternately with 0.1 M acetate buffer (pH 4.0) containing 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) containing 0.5 M NaCl. Repeat this wash cycle three times.

  • Storage: Store the this compound Kinobeads in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Protocol 2: Kinobeads Pulldown for Target Identification

This protocol is adapted from the study by Yoshida et al. (2024) which utilized mouse cerebrum extracts.[1]

Materials:

  • This compound Kinobeads (prepared as in Protocol 1)

  • Control Sepharose beads (without immobilized this compound)

  • Mouse Cerebrum Tissue

  • Lysis Buffer (e.g., Buffer A: 150 mM NaCl, 20 mM Tris–HCl pH 7.5, and 0.05% Tween 20, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (same as Lysis Buffer)

  • Elution Buffer: Lysis Buffer containing 100 µM free this compound

Procedure:

  • Lysate Preparation:

    • Homogenize mouse cerebrum tissue in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Affinity Purification:

    • Equilibrate the this compound Kinobeads and control beads with Lysis Buffer.

    • Incubate the cleared lysate with the equilibrated beads (e.g., 1 mg of protein per 20 µL of beads) for 2-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

    • Remove the supernatant.

    • Wash the beads extensively with ice-cold Wash Buffer (e.g., 3-5 times with 1 mL of buffer per wash) to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, add Elution Buffer to the beads.

    • Incubate for 30-60 minutes at 4°C with gentle rotation to allow the free this compound to competitively elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be precipitated (e.g., using TCA) and then subjected to in-solution or in-gel digestion with trypsin.

    • Alternatively, on-bead digestion can be performed.

Protocol 3: In Vitro Kinase Assay for IC50 Determination (Representative Protocol)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase, such as AAK1.

Materials:

  • Purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Test inhibitor (e.g., this compound or its derivatives) dissolved in DMSO

  • Phosphocellulose paper or other means to separate phosphorylated substrate

  • Scintillation counter (for radioactive assays) or a luminometer (for non-radioactive assays)

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all reactions and does not exceed 1%.

  • Set up the kinase reaction in a microcentrifuge tube or a multi-well plate by combining the Kinase Assay Buffer, the purified kinase, and the substrate.

  • Add the diluted inhibitor or DMSO (for the no-inhibitor control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to a final concentration of, for example, 100 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.

  • Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper (for radioactive assays) or by adding a stop solution provided with non-radioactive assay kits.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from the this compound Kinobeads experiments and subsequent validation assays should be presented in a clear and structured format.

Table 1: Identified Protein Kinase Targets of this compound

Protein KinaseOn-target/Off-targetMethod of Identification
CaMKKα/1On-targetThis compound Kinobeads & Mass Spectrometry, Immunoblot
CaMKKβ/2On-targetThis compound Kinobeads & Mass Spectrometry, Immunoblot
AAK1Off-targetThis compound Kinobeads & Mass Spectrometry, Immunoblot
ERK2Off-targetThis compound Kinobeads & Mass Spectrometry

This table is based on findings from Yoshida et al. (2024).[1]

Table 2: In Vitro Inhibitory Activity of this compound and its Derivative TIM-098a

CompoundTarget KinaseIC50 (µM)
This compoundAAK18.51
TIM-098aAAK10.24
TIM-098aAAK1 (in cultured cells)0.87

Data sourced from Yoshida et al. (2024).[1]

Signaling Pathway Visualization

The identification of AAK1 as an off-target of this compound highlights the utility of this protocol in uncovering novel biological roles of kinase inhibitors. AAK1 is a key regulator of clathrin-mediated endocytosis.

AAK1_signaling AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Endocytosis Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit TIM063 This compound TIM063->AAK1 inhibits CCV Clathrin-Coated Vesicle CCP->CCV invaginates Endosome Endosome CCV->Endosome uncoats & fuses

Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by this compound.

Conclusion

The this compound Kinobeads protocol is a powerful tool for the unbiased identification of kinase inhibitor targets directly from complex biological samples. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to implement this technique in their own drug discovery and chemical biology workflows. The successful identification of AAK1 as an off-target of this compound exemplifies the potential of this method to uncover novel pharmacology and guide the development of more selective inhibitors.

References

Application Notes and Protocols for In Vivo Studies Using the TIM-063 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Current Research Status: As of late 2025, published literature extensively characterizes TIM-063 as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and a moderate inhibitor of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) in in vitro and cell-based assays[1][2][3][4]. However, specific in vivo efficacy and toxicology studies using this compound have not yet been published. The following application notes and protocols are presented as a hypothetical framework for researchers planning to conduct initial in vivo assessments of this compound or similar kinase inhibitors, based on standard methodologies in preclinical oncology research.

Introduction and Mechanism of Action

This compound is a potent small molecule inhibitor originally developed to target Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)[2][4]. It functions by competing with ATP for the kinase's catalytic domain[2][4]. Further proteomic screening revealed that this compound also interacts with and moderately inhibits AAK1, another protein kinase[3][5][6]. Both CaMKK and AAK1 are involved in critical cellular signaling pathways that can be dysregulated in diseases like cancer[1][7].

  • CaMKK (Calcium/calmodulin-dependent protein kinase kinase): A key upstream activator of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), CaMKK plays a role in diverse cellular processes, including cell survival, metabolism, and differentiation[2].

  • AAK1 (AP2-associated protein kinase 1): Involved in clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and cell adhesion, which is often hijacked by cancer cells to sustain growth[3][4].

The dual inhibition of these targets suggests a potential therapeutic application for this compound in oncology by disrupting multiple signaling nodes that support tumor progression.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways influenced by this compound. It inhibits CaMKK, thereby affecting downstream CaMKs and AMPK, and also targets AAK1, impacting endocytosis and receptor signaling.

TIM063_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis AAK1 AAK1 Endocytosis->AAK1 CaMKK CaMKK CaMKs CaMKI / CaMKIV CaMKK->CaMKs AMPK AMPK CaMKK->AMPK Signal_Transduction Signal Transduction AAK1->Signal_Transduction Proliferation Cell Proliferation & Survival CaMKs->Proliferation Metabolism Metabolic Regulation AMPK->Metabolism TIM063 This compound TIM063->CaMKK Inhibits TIM063->AAK1 Inhibits

Caption: this compound inhibits CaMKK and AAK1 signaling pathways.

Hypothetical In Vivo Efficacy Data

The following data represents a hypothetical study to evaluate the anti-tumor activity of this compound in a mouse xenograft model of human pancreatic cancer (MIA PaCa-2).

Tumor Growth Inhibition
Treatment GroupDose (mg/kg, p.o., QD)Day 21 Mean Tumor Volume (mm³) ± SEMPercent TGI (%)
Vehicle01540 ± 125-
This compound25985 ± 9836%
This compound50616 ± 7560%
This compound100354 ± 5577%
TGI: Tumor Growth Inhibition, calculated as (1 - [T/C]) x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the vehicle control group.
Animal Body Weight (Tolerability)
Treatment GroupDose (mg/kg, p.o., QD)Mean Body Weight Change (%) Day 21 vs Day 0
Vehicle0+5.8%
This compound25+4.5%
This compound50+1.2%
This compound100-3.5%
Note: Body weight loss of <10% is generally considered acceptable in such studies.

Experimental Protocols

Protocol: Murine Xenograft Efficacy Study

This protocol details the steps for assessing the efficacy of this compound in a subcutaneous tumor model.

3.1.1 Materials

  • Cell Line: MIA PaCa-2 (human pancreatic carcinoma)

  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Reagents: Matrigel®, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • This compound Formulation: this compound powder, Vehicle (e.g., 0.5% Methylcellulose + 0.2% Tween® 80 in sterile water)

  • Equipment: Calipers, analytical balance, animal feeding needles (gavage), sterile syringes and needles.

3.1.2 Cell Culture and Implantation

  • Culture MIA PaCa-2 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Harvest cells at ~80% confluency using Trypsin-EDTA. Wash cells twice with sterile, serum-free medium.

  • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

3.1.3 Animal Grouping and Treatment

  • Monitor tumor growth daily. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment cohorts (n=8-10 mice per group).

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Prepare this compound formulations fresh daily. Suspend this compound powder in the vehicle to achieve final concentrations for dosing at 10 mL/kg.

  • Administer this compound or Vehicle control orally (p.o.) via gavage once daily (QD) for 21 consecutive days.

3.1.4 Monitoring and Endpoints

  • Measure tumor volume and animal body weight 2-3 times per week.

  • Monitor animals for any signs of clinical distress (e.g., lethargy, ruffled fur).

  • At the end of the study (Day 21), euthanize mice according to institutional guidelines.

  • Excise tumors, weigh them, and process for pharmacodynamic analysis (e.g., flash-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

Experimental Workflow Diagram

InVivo_Workflow A 1. Cell Culture MIA PaCa-2 Cells B 2. Cell Harvest & Preparation A->B C 3. Tumor Implantation 5x10^6 cells in Matrigel Subcutaneous Injection B->C D 4. Tumor Growth Monitoring until ~150 mm³ C->D E 5. Randomization Group animals into cohorts (n=10) D->E F 6. Treatment Phase (21 Days) Daily Oral Gavage: - Vehicle - this compound (Doses 1, 2, 3) E->F G 7. Monitoring Measure Tumor Volume & Body Weight 3x/week F->G During Treatment H 8. Study Endpoint Euthanasia & Tissue Collection F->H I 9. Data Analysis - Tumor Growth Inhibition - Tolerability Assessment - PD Biomarkers H->I

Caption: Workflow for a preclinical in vivo xenograft efficacy study.

References

Application Notes and Protocols for TIM-063: A Selective CaMKK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper solubilization, storage, and handling of TIM-063, a potent and selective ATP-competitive inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results involving this compound.

Product Information

PropertyValue
Chemical Name 2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one
Molecular Formula C₁₈H₉N₃O₄
Molecular Weight 331.28 g/mol
CAS Number 2493978-38-2

Solubilization of this compound

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO).

Table 1: Preparation of this compound Stock Solutions in DMSO [3]

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM3.0186 mL15.093 mL30.1859 mL
5 mM603.7 µL3.0186 mL6.0372 mL
10 mM301.9 µL1.5093 mL3.0186 mL
Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Pre-treatment: To ensure complete solubilization, gently warm the vial of this compound powder to room temperature.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 301.9 µL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all solid material has dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.

Storage of this compound Solutions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.
In DMSO -80°CUp to 6 monthsProtect from light. Store under an inert gas like nitrogen if possible.
In DMSO -20°CUp to 1 monthProtect from light.
In DMSO 4°CUp to 2 weeksFor short-term use. Protect from light.

Note: It is strongly recommended to minimize the number of freeze-thaw cycles for stock solutions. For in vitro cell-based assays, it is advisable to prepare fresh dilutions from the frozen stock solution for each experiment.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CaMKK in a cell-free system.

  • Prepare Assay Buffer: A typical kinase assay buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Prepare Kinase and Substrate: Dilute the recombinant CaMKK enzyme and its substrate (e.g., a peptide derived from CaMKI) to the desired concentrations in the assay buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound from your stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) and should be consistent across all wells, including the vehicle control.

  • Assay Procedure: a. In a 96-well plate, add the CaMKK enzyme. b. Add the serially diluted this compound or vehicle (DMSO) to the respective wells. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and ATP (the concentration of ATP should be near the Km for the kinase). e. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity using a suitable method, such as a phosphospecific antibody-based detection (e.g., ELISA, HTRF) or by measuring ATP consumption (e.g., ADP-Glo).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for CaMKK Inhibition

This protocol describes a general method to evaluate the effect of this compound on the CaMKK signaling pathway in a cellular context.

  • Cell Culture: Plate cells (e.g., HeLa or COS-7) in a suitable culture vessel and grow to the desired confluency.

  • Cell Treatment: a. Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 µM to 30 µM). b. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO). c. Incubate the cells for the desired treatment duration (e.g., 1-6 hours).

  • Cell Stimulation (Optional): To induce CaMKK activity, cells can be stimulated with an agent that increases intracellular calcium levels, such as ionomycin, for a short period before harvesting.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of downstream targets of CaMKK, such as phospho-AMPKα (Thr172), total AMPKα, phospho-CaMKI, or phospho-CaMKIV. d. Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of CaMKK substrates.

Signaling Pathway and Experimental Workflow

This compound Inhibition of the CaMKK Signaling Pathway

This compound is a selective inhibitor of CaMKK, a key upstream kinase in a signaling cascade that is activated by an increase in intracellular calcium levels.[4] CaMKK, in turn, phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[4][5] In some cellular contexts, CaMKK can also activate Akt (also known as protein kinase B or PKB).[4] By inhibiting CaMKK, this compound effectively blocks the activation of these downstream effectors.

TIM063_Signaling_Pathway cluster_input Upstream Signal cluster_target Target Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors Ca2+ Intracellular Ca²⁺ CaMKK CaMKK Ca2+->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates/ Activates CaMKIV CaMKIV CaMKK->CaMKIV AMPK AMPK CaMKK->AMPK Akt Akt/PKB CaMKK->Akt TIM063 This compound TIM063->CaMKK Inhibits TIM063_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat lyse Lyse Cells treat->lyse analyze Analyze (e.g., Western Blot) lyse->analyze

References

Application Notes and Protocols for Western Blot Analysis Following TIM-063 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for utilizing Western blotting to analyze protein expression and signaling events in response to treatment with TIM-063, a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and a moderate inhibitor of AP2-associated protein kinase 1 (AAK1).

Introduction

This compound is a valuable chemical probe for studying cellular signaling pathways.[1][2] Originally developed as an ATP-competitive inhibitor for CaMKK, recent chemical proteomics studies have revealed that this compound also interacts with the catalytic domain of AAK1, inhibiting its enzymatic activity.[1][3][4][5][6] AAK1 is a key regulator of clathrin-mediated endocytosis. Therefore, Western blotting is an essential technique to investigate the effects of this compound on the downstream targets of both CaMKK and AAK1.

This protocol will focus on a Western blot analysis to assess the impact of this compound on the AAK1 signaling pathway by examining the phosphorylation status of a known AAK1 substrate.

Data Presentation

Quantitative Data Summary of this compound and Derivatives

CompoundTarget KinaseIC50 ValueNotes
This compoundCaMKKNot specified in provided resultsATP-competitive inhibitor.[2]
This compoundAAK18.51 µMModerately inhibits AAK1 enzymatic activity.[3][4][5][6]
TIM-098aAAK10.24 µMA more potent derivative of this compound.[3][4][5][6]
TIM-098aCaMKK isoformsNo inhibitory activitySelective for AAK1 over CaMKK.[3][4][5][6]
TIM-098aAAK1 (in cells)0.87 µMDemonstrates cell permeability.[3][4][5][6]

Experimental Protocols

Principle of the Experiment

This protocol describes the treatment of a suitable cell line with this compound to inhibit AAK1 activity. Subsequently, Western blotting will be used to detect changes in the phosphorylation of a downstream AAK1 substrate. This will provide insights into the cellular efficacy of this compound in modulating the AAK1 signaling pathway.

Materials and Reagents
  • Cell Line: HeLa or other suitable cell line with detectable AAK1 expression.

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-AAK1 substrate antibody.

    • Rabbit anti-AAK1 antibody.

    • Mouse anti-β-actin or other loading control antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging analysis Densitometry Analysis imaging->analysis

Caption: Experimental workflow for Western blot analysis after this compound treatment.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Prepare different concentrations of this compound in serum-free medium. A dose-response experiment (e.g., 0, 1, 5, 10, 20 µM) is recommended.

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add the this compound containing medium to the cells and incubate for the desired time (e.g., 1, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AAK1 substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AAK1 and a loading control protein like β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the total protein and/or loading control.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the AAK1 signaling pathway, which is involved in clathrin-mediated endocytosis.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor clathrin Clathrin Endocytosis Clathrin-mediated Endocytosis clathrin->Endocytosis TIM063 This compound AAK1 AAK1 TIM063->AAK1 AP2 AP2 Complex AAK1->AP2 phosphorylates Substrate AAK1 Substrate AAK1->Substrate phosphorylates AP2->clathrin recruits pSubstrate Phosphorylated Substrate pSubstrate->Endocytosis promotes

Caption: this compound inhibits AAK1, affecting downstream substrate phosphorylation and endocytosis.

References

Application Notes and Protocols for TIM-063 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a chemical compound initially developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] CaMKK is a key enzyme in various Ca2+-mediated signaling pathways, activating downstream kinases such as CaMKI, CaMKIV, protein kinase B/Akt, and 5'AMP-activated protein kinase.[1] Recent research has revealed that this compound also interacts with other protein kinases, most notably Adaptor-Associated Kinase 1 (AAK1), an enzyme implicated in neurological disorders like Parkinson's disease and schizophrenia, as well as viral infections.[3][4] This off-target activity has opened new avenues for its use in neuroscience research, primarily as a tool for target identification and as a lead compound for the development of more specific inhibitors.[4]

These application notes provide detailed protocols for the use of this compound in identifying novel protein kinase targets and summarize its inhibitory activities.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Derivative TIM-098a

CompoundTarget KinaseIC50 ValueNotes
This compoundCaMKKα/1-Inhibits CaMKK isoforms.[2]
This compoundCaMKKβ/2-Inhibits CaMKK isoforms.[2]
This compoundAAK18.51 µMModerate inhibitory activity.[2][5][6]
TIM-098aAAK10.24 µM~35 times more potent than this compound.[2][4][5]
TIM-098aAAK1 (in transfected cells)0.87 µMDemonstrates cell-membrane permeability.[2][5][6]
TIM-098aCaMKK isoformsNo inhibitory activitySelective for AAK1 over CaMKK.[2][5]

Signaling Pathway and Experimental Workflow

TIM_063_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ca2_ion Ca²⁺ CaM Calmodulin (CaM) Ca2_ion->CaM Binds CaMKK CaMKK CaM->CaMKK Activates Downstream Downstream Targets (CaMKI, CaMKIV, Akt, AMPK) CaMKK->Downstream Phosphorylates AAK1 AAK1 Endocytosis Clathrin-mediated Endocytosis AAK1->Endocytosis Regulates TIM063 This compound TIM063->CaMKK Inhibits TIM063->AAK1 Inhibits (off-target)

Caption: Signaling pathways affected by this compound.

Kinobeads_Workflow TIM063_beads This compound immobilized on Sepharose beads (TIM-127-sepharose) Incubation Incubation and Binding of target kinases TIM063_beads->Incubation Cell_extract Cellular extracts (e.g., mouse cerebrum) Cell_extract->Incubation Washing Extensive Washing to remove non-specific proteins Incubation->Washing Elution Elution of bound kinases with excess this compound Washing->Elution Mass_spec Mass Spectrometry (Identification of eluted kinases) Elution->Mass_spec Target_ID Identification of CaMKK and AAK1 as this compound interactants Mass_spec->Target_ID

Caption: Kinobeads workflow for target identification.

Experimental Protocols

Protocol 1: Identification of this compound Protein Kinase Targets using Kinobeads Technology

This protocol details a chemical proteomics approach to identify the protein kinases that interact with this compound.[3]

Materials:

  • This compound

  • Sepharose beads

  • Cellular extracts (e.g., from mouse cerebrum)[5]

  • Wash buffer

  • Elution buffer (containing excess this compound)

  • Mass spectrometer

Procedure:

  • Immobilization of this compound: Covalently couple this compound to Sepharose beads to create this compound-sepharose complexes (also referred to as TIM-127-sepharose).[1][3]

  • Preparation of Cellular Extracts: Prepare protein lysates from the tissue or cells of interest (e.g., mouse cerebrum) under conditions that preserve protein kinase activity.[5]

  • Affinity Chromatography: a. Incubate the this compound-sepharose beads with the cellular extracts to allow for the binding of target kinases.[3] b. Perform extensive washing steps with a suitable wash buffer to remove non-specifically bound proteins.[3]

  • Elution: Elute the specifically bound kinases from the beads by incubating with an elution buffer containing a high concentration of free this compound (e.g., 100 µM).[5] This competitively displaces the bound kinases.

  • Protein Identification: Analyze the eluted protein fraction using mass spectrometry to identify the proteins that specifically interact with this compound.[3][5] This will reveal potential on-target and off-target kinases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity (IC50) of this compound or its derivatives against a specific protein kinase, such as AAK1.[7]

Materials:

  • Recombinant purified protein kinase (e.g., His-tagged AAK1 catalytic domain)

  • This compound or its derivatives (e.g., TIM-098a) at various concentrations

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Substrate peptide for the kinase

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Kinase Reaction Setup: a. Prepare a reaction mixture containing the kinase reaction buffer, the recombinant protein kinase, and the substrate peptide. b. Add varying concentrations of this compound or its derivatives to the reaction mixture. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 100 µM).[7]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[7]

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity at each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cellular AAK1 Inhibition Assay

This protocol assesses the cell permeability and inhibitory activity of this compound derivatives in a cellular context.[2][5]

Materials:

  • HeLa cells (or other suitable cell line)

  • Expression vector for AAK1

  • Transfection reagent

  • Cell culture medium

  • TIM-098a (or other cell-permeable derivatives)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-AAK1, anti-phospho-substrate)

Procedure:

  • Cell Culture and Transfection: a. Culture HeLa cells in the appropriate medium. b. Transfect the cells with an expression vector for AAK1 using a suitable transfection reagent.

  • Inhibitor Treatment: Treat the transfected cells with varying concentrations of TIM-098a for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with antibodies against AAK1 to confirm overexpression and a phospho-specific antibody for a known AAK1 substrate to assess its kinase activity.

  • Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the AAK1 substrate. Calculate the cellular IC50 value.

Potential Applications in Neuroscience Research

While direct applications of this compound in preclinical models of specific neurological diseases are still emerging, its established role as a dual CaMKK/AAK1 inhibitor and the development of its AAK1-selective derivative, TIM-098a, suggest several research applications:

  • Target Validation: Use this compound and TIM-098a to probe the roles of CaMKK and AAK1 in cellular models of neurodegeneration (e.g., Parkinson's, Alzheimer's disease). For instance, investigating the effect of AAK1 inhibition on alpha-synuclein trafficking or clathrin-mediated endocytosis.[2][4]

  • Drug Discovery: Utilize this compound as a scaffold for the development of more potent and selective inhibitors for AAK1 or other identified off-target kinases with therapeutic potential in neuroscience.[4]

  • Tool Compound: Employ this compound in Kinobeads-based screening of lysates from diseased brain tissue to identify novel kinase targets associated with neurodegenerative pathologies.[3]

References

Troubleshooting & Optimization

Overcoming TIM-063 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with TIM-063 in in vitro experiments.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound, a potent and selective CaMKK inhibitor, during the preparation of solutions for in vitro assays.[1][2][3] This guide provides a step-by-step approach to address these issues.

Problem: this compound precipitates out of solution upon addition to aqueous assay buffer.

This is a common issue for poorly water-soluble compounds. The following workflow can help identify the optimal solubilization strategy.

G start Start: this compound Precipitation Observed stock_solution Step 1: Prepare a High-Concentration Stock Solution in an Organic Solvent start->stock_solution dmso Recommended Solvent: 100% DMSO stock_solution->dmso serial_dilution Step 2: Perform Serial Dilutions of the Stock Solution stock_solution->serial_dilution working_solution Step 3: Prepare Final Working Solution by Diluting into Aqueous Buffer serial_dilution->working_solution check_precipitation Step 4: Observe for Precipitation working_solution->check_precipitation no_precipitate Success: Solution is Ready for Assay check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes troubleshoot Step 5: Troubleshoot Further precipitate->troubleshoot reduce_concentration Option A: Reduce Final Concentration of this compound troubleshoot->reduce_concentration Try First increase_cosolvent Option B: Increase Co-solvent Concentration (e.g., up to 1-2% DMSO) troubleshoot->increase_cosolvent If precipitation persists sonication Option C: Use Sonication or Gentle Warming troubleshoot->sonication Additional Aid

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on vendor datasheets and common laboratory practice for poorly soluble compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][4]

Q2: What is a typical concentration for a this compound stock solution?

A2: A starting concentration of 10 mM in 100% DMSO is a common practice for kinase inhibitors. However, the optimal concentration may vary, and it is advisable to prepare a concentration that is at least 1000-fold higher than the final desired assay concentration to minimize the amount of DMSO in the final working solution.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is likely due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this issue:

  • Lower the final concentration: The simplest solution is to test a lower final concentration of this compound in your assay.

  • Check your DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5]

  • Use a pre-dilution step: Instead of diluting the high-concentration stock directly into the final buffer, perform an intermediate dilution in a solvent more miscible with water, such as ethanol or a buffer containing a small amount of surfactant like Tween-20 (for non-cell-based assays).[5]

  • Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonicator bath for a short period.[3] However, be mindful of the compound's stability under these conditions.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or DMF might be viable alternatives for creating stock solutions.[4] It is crucial to test the solubility of this compound in these solvents and their compatibility with your specific in vitro assay. For any new solvent, a vehicle control experiment is essential to ensure the solvent itself does not affect the experimental outcome.

Q5: How should I store my this compound stock solutions?

A5: Vendor information suggests that this compound in DMSO can be stored at -20°C for up to 2 weeks or at -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 331.28 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be applied to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

The following diagram illustrates a general workflow for preparing working solutions from a DMSO stock.

G stock Start: 10 mM this compound in 100% DMSO intermediate Step 1: Intermediate Dilution (Optional, e.g., in culture medium) stock->intermediate final_dilution Step 2: Final Dilution in Aqueous Assay Buffer intermediate->final_dilution vortex Step 3: Mix Thoroughly (Vortex or Pipette) final_dilution->vortex incubation Step 4: Pre-incubate if Necessary (e.g., at 37°C) vortex->incubation assay Ready for In Vitro Assay incubation->assay

Caption: General workflow for preparing this compound working solutions.

Procedure:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is to be tested.

  • To prepare the final working solution, dilute the stock or serially diluted solutions into the final aqueous assay buffer (e.g., cell culture medium). It is crucial to add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, and a vehicle control with the same final DMSO concentration should always be included in the experiment.[5]

Quantitative Data Summary

Solvent/MethodRecommended Starting ConcentrationApplicationNotes
DMSO1-10 mMStock SolutionPrimary recommended solvent for initial dissolution.[1][4]
EthanolTest for solubilityAlternative Stock SolutionMay be less toxic to some cell lines than DMSO.
Gentle WarmingN/AAiding DissolutionUse a water bath at 37°C for a short duration.[3]
SonicationN/AAiding DissolutionCan help break up aggregates and improve dissolution.
Co-solvents (e.g., PEG300)Formulation dependentIn vivo formulationsPrimarily used for in vivo studies but principles can be adapted for in vitro work.[4]
Surfactants (e.g., Tween 80)Formulation dependentNon-cell-based assaysCan help maintain solubility in aqueous buffers.[5][6]

This compound Signaling Pathway

This compound is an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][7] It targets the catalytic domain of both CaMKKα and CaMKKβ.[1][2] The simplified signaling pathway is illustrated below.

G Ca2_CaM Ca2+/Calmodulin CaMKK CaMKK (α/β) Ca2_CaM->CaMKK Activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylates & Activates AMPK AMPK CaMKK->AMPK Phosphorylates & Activates TIM063 This compound TIM063->CaMKK Inhibits downstream Downstream Cellular Processes (e.g., Gene Expression, Metabolism) CaMKI_IV->downstream AMPK->downstream

Caption: Simplified CaMKK signaling pathway inhibited by this compound.

References

How to minimize TIM-063 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of TIM-063.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound was originally developed as an ATP-competitive inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] Its primary targets are CaMKKα (CaMKK1) and CaMKKβ (CaMKK2).[2]

Q2: What are the known off-targets of this compound?

A chemical proteomics approach using this compound-immobilized sepharose beads (Kinobeads) has identified several potential off-target kinases.[2][3] The most well-characterized off-target is AP2-associated protein kinase 1 (AAK1).[2][4][5][6][7] Extracellular signal-regulated kinase 2 (ERK2) has also been identified as a potential off-target.[2]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[8][9] Using concentrations significantly above the IC50 for CaMKKs increases the likelihood of engaging lower-affinity off-targets like AAK1.[9]

  • Employ Structurally Distinct Inhibitors: To confirm that an observed phenotype is due to the inhibition of CaMKK and not a shared off-target, use a structurally different CaMKK inhibitor as a control.[8]

  • Utilize Genetic Validation: Techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out CaMKK can help verify that the observed phenotype is a direct result of modulating the intended target.[8]

  • Perform Control Experiments: Always include a vehicle-only (e.g., DMSO) negative control in your experiments.[8]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition of CaMKK.[9]

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that also targets CaMKK. If the phenotype is reproduced, it is more likely to be an on-target effect.[9]

    • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. A clear, dose-dependent effect that correlates with the IC50 for CaMKK suggests on-target activity.[9] Off-target effects may only appear at higher concentrations.[9]

    • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of CaMKK that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[9]

Issue 2: Observed cellular toxicity.

  • Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[9]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for CaMKK.[9]

    • Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of kinases or other relevant protein families to identify potential off-targets that could be mediating the toxic effects.[8][9]

    • Conduct Cell Viability Assays: Use multiple cell lines to determine if the toxicity is cell-type specific.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity Ratio (Off-Target/On-Target)
CaMKKα (CaMKK1)0.63-
CaMKKβ (CaMKK2)0.96-
AAK18.51~13.5 (vs. CaMKKα) / ~8.9 (vs. CaMKKβ)

Data sourced from Yoshida et al. (2024).[2]

Experimental Protocols

Protocol 1: Kinobeads-Based Off-Target Identification

This chemical proteomics approach can be used to identify proteins that interact with this compound in a cellular context.[2][7]

Methodology:

  • Preparation of this compound-immobilized beads: Covalently couple this compound to Sepharose beads.

  • Cell Lysate Preparation: Prepare cell or tissue extracts in a suitable lysis buffer.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads to allow for the binding of target and off-target proteins.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by competing with an excess of free this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[10][11]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble CaMKK (or a suspected off-target) remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Visualizations

Troubleshooting Logic for Off-Target Effects A Unexpected Phenotype or Toxicity Observed B Is the effect dose-dependent and correlated with on-target IC50? A->B C High Likelihood of On-Target Effect B->C Yes D Potential Off-Target Effect B->D No E Validate with Structurally Distinct Inhibitor D->E F Does the new inhibitor replicate the phenotype? E->F G Confirmed On-Target Effect F->G Yes H Confirmed Off-Target Effect F->H No I Perform Off-Target Profiling (e.g., Kinase Panel, CETSA) H->I

Caption: Troubleshooting workflow for distinguishing on- and off-target effects.

Experimental Workflow for Off-Target Identification cluster_0 Chemical Proteomics cluster_1 Cellular Thermal Shift Assay (CETSA) A Immobilize this compound on Beads B Incubate with Cell Lysate A->B C Wash Non-specific Binders B->C D Elute Bound Proteins C->D E Identify by Mass Spectrometry D->E F Treat Cells with this compound G Heat Lysate across Temperature Gradient F->G H Separate Soluble/Aggregated Proteins G->H I Detect Target Protein (e.g., Western Blot) H->I J Analyze Thermal Stabilization I->J

Caption: Workflows for identifying and validating off-target interactions.

This compound Target Engagement Profile cluster_0 On-Targets cluster_1 Off-Targets TIM063 This compound CaMKKa CaMKKα TIM063->CaMKKa IC50 = 0.63 µM CaMKKb CaMKKβ TIM063->CaMKKb IC50 = 0.96 µM AAK1 AAK1 TIM063->AAK1 IC50 = 8.51 µM ERK2 ERK2 TIM063->ERK2

References

Technical Support Center: Optimizing TIM-063 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TIM-063 in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you effectively determine the optimal concentration of this compound for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective and cell-permeable ATP-competitive inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It targets the catalytic domain of CaMKK, with Ki values of 0.35 µM and 0.2 µM for CaMKKα and CaMKKβ, respectively, and IC50 values of 0.63 µM and 0.96 µM in respective enzymatic assays. The interaction of this compound with CaMKK is dependent on the active state of the enzyme and is reversible.[2]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: For a new cell line, it is recommended to perform a broad dose-response experiment to determine the optimal concentration. A starting point could be a range from 0.1 µM to 50 µM. This range encompasses the biochemical IC50 values for CaMKK and the reported IC50 for its off-target, AAK1.

Q3: What are the known off-targets of this compound?

A3: A known off-target of this compound is AP2-associated protein kinase 1 (AAK1), with a reported IC50 of 8.51 µM in an enzymatic assay.[1][3][4][5] The inhibitory effect of this compound on AAK1 is approximately tenfold lower than that on CaMKK.[1]

Q4: How can I differentiate between the effects of this compound on CaMKK and AAK1?

A4: To distinguish between the inhibition of CaMKK and AAK1, you can:

  • Use a concentration range that favors CaMKK inhibition: Based on the IC50 values, lower concentrations of this compound (e.g., < 1 µM) should preferentially inhibit CaMKK over AAK1.

  • Analyze downstream signaling specific to each kinase: Measure the phosphorylation of a known CaMKK substrate (e.g., CaMKI) and a known AAK1 substrate to see which pathway is affected at different concentrations of this compound.

  • Use a more selective AAK1 inhibitor as a control: The compound TIM-098a is a derivative of this compound and a more potent and selective AAK1 inhibitor (IC50 = 0.24 µM) with no inhibitory activity against CaMKK isoforms.[3][4][5] Comparing the cellular phenotype induced by this compound to that of TIM-098a can help dissect the specific contributions of AAK1 inhibition.

Q5: What vehicle should I use to dissolve this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments.

Troubleshooting Guides

Problem 1: High variability in results between replicate wells.

Possible Cause Recommended Solution
Uneven cell seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to ensure even cell distribution.
Edge effects To minimize evaporation from the outer wells, which can lead to concentrated media and altered cell growth, fill the perimeter wells of the microplate with sterile PBS or media without cells.
Compound precipitation Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the highest concentration or preparing fresh dilutions.

Problem 2: No observable effect of this compound on the target pathway.

Possible Cause Recommended Solution
Suboptimal concentration The concentration of this compound may be too low to effectively inhibit CaMKK in your specific cell line. Perform a dose-response experiment with a wider and higher concentration range.
Inactive compound Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Low target expression Confirm that your cell line expresses CaMKK at a detectable level using techniques like western blotting or qPCR.
Insensitive downstream marker The chosen downstream marker may not be sensitive enough to detect changes in CaMKK activity. Select a direct and robust downstream target of CaMKK, such as the phosphorylation of CaMKI.

Problem 3: Excessive cytotoxicity observed.

Possible Cause Recommended Solution
Concentration is too high Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration of this compound that is toxic to your cells. Use concentrations below the cytotoxic threshold for your functional assays.
Off-target effects High concentrations of this compound may be inhibiting other kinases essential for cell survival. Compare the cytotoxic profile of this compound with a structurally different CaMKK inhibitor, if available.
Solvent toxicity Ensure the final DMSO concentration is not exceeding 0.5%. Run a vehicle control with varying concentrations of DMSO to assess its specific toxicity to your cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol allows for the determination of the concentration of this compound that reduces cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Determining the IC50 of this compound for CaMKK Inhibition by Western Blot

This protocol measures the inhibition of a downstream target of CaMKK, such as the phosphorylation of CaMKI (p-CaMKI), to determine the IC50 of this compound in your cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • A stimulus to activate the CaMKK pathway (e.g., ionomycin, thapsigargin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-CaMKI, total CaMKI, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the CaMKK pathway for a predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-CaMKI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total CaMKI and the loading control.

  • Data Analysis: Quantify the band intensities for p-CaMKI and normalize them to the total CaMKI and the loading control. Plot the normalized p-CaMKI levels against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Range Finding & Cytotoxicity cluster_1 Phase 2: On-Target Potency cluster_2 Phase 3: Assay Optimization A Broad Dose-Response (e.g., 0.1 µM - 100 µM) B Cytotoxicity Assay (MTT) Determine CC50 A->B Treat cells C Narrow Dose-Response (around estimated IC50) B->C Inform Concentration Range D Western Blot for p-CaMKI Determine IC50 C->D Treat & Stimulate E Select Optimal Concentration (< CC50 and > IC50) D->E Define Potency F Proceed with Functional Assays E->F

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway Ca_ion Ca²⁺ Influx CaM Calmodulin Ca_ion->CaM activates CaMKK CaMKK CaM->CaMKK activates CaMKI CaMKI CaMKK->CaMKI phosphorylates TIM063 This compound TIM063->CaMKK inhibits pCaMKI p-CaMKI CaMKI->pCaMKI Downstream Downstream Cellular Effects pCaMKI->Downstream

Caption: Simplified CaMKK signaling pathway inhibited by this compound.

Troubleshooting_Tree Start Unexpected Results with this compound Q1 Is there high cytotoxicity? Start->Q1 A1_Yes Lower this compound concentration. Perform MTT assay to find CC50. Q1->A1_Yes Yes Q2 Is there no target inhibition? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase this compound concentration. Verify target expression and antibody quality. Q2->A2_Yes Yes Q3 Are off-target effects suspected? Q2->Q3 No A2_Yes->Q3 A3_Yes Use lower concentration. Compare with a selective AAK1 inhibitor (TIM-098a). Analyze AAK1-specific readouts. Q3->A3_Yes Yes End Optimal concentration identified Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting TIM-063 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor, TIM-063, in solution. The following information is designed to help you troubleshoot and optimize your experiments for reliable and reproducible results.

Troubleshooting Guides

This section addresses specific problems you might encounter with this compound solution stability.

Issue: Precipitation or Cloudiness in this compound Solution

Q1: My this compound solution, which was initially clear, has become cloudy or shows visible precipitate. What could be the cause?

A1: Precipitation of small molecules like this compound from solution is often due to issues with solubility or stability. Here are the common causes and troubleshooting steps:

  • Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature, such as moving from room temperature to 4°C for storage, can reduce solubility and cause the compound to crash out of solution.[1]

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation.

  • Degradation: The precipitate could be a less soluble degradation product of this compound.

Troubleshooting Workflow for Precipitation:

start Precipitate Observed in This compound Solution warm Gently warm solution to room temperature and vortex/sonicate start->warm dissolves Does it redissolve? warm->dissolves yes Yes dissolves->yes no No dissolves->no solubility_issue Likely a solubility issue at lower temperatures. Consider preparing fresh for each use or using a co-solvent. yes->solubility_issue degradation_check Potential degradation or irreversible precipitation. Analyze supernatant and precipitate separately via HPLC or LC-MS. no->degradation_check prepare_fresh Prepare fresh stock solution. Consider alternative solvents or lower concentration. degradation_check->prepare_fresh

Caption: Troubleshooting workflow for this compound precipitation.

Issue: Color Change in this compound Solution

Q2: My this compound solution has changed color. Is this a sign of degradation?

A2: A color change in your solution can be an indicator of chemical degradation.[1] This may be caused by:

  • Photodegradation: Exposure to ambient or UV light can induce chemical changes in light-sensitive molecules.[2]

  • Oxidation: The compound may be reacting with dissolved oxygen in the solvent.

  • pH Instability: The pH of the solution may be causing the compound to degrade over time.

Recommendations:

  • Protect from Light: Store and handle this compound solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[2]

  • Use Fresh Solvents: Use high-purity, fresh solvents to minimize contaminants that could promote degradation.

  • Inert Atmosphere: If oxidation is suspected, consider degassing your solvent and storing the solution under an inert atmosphere like nitrogen or argon.

  • pH Stability Study: Assess the stability of this compound in different buffers and at various pH levels to identify optimal conditions.

Issue: Loss of Biological Activity

Q3: I'm observing a decrease in the inhibitory activity of my this compound solution over time. What should I do?

A3: A loss of biological activity is a critical indicator of compound degradation. The active this compound molecule is likely converting into inactive forms.

Logical Steps to Address Loss of Activity:

start Loss of this compound Activity Detected check_storage Verify Storage Conditions (-20°C or -80°C in DMSO) start->check_storage hplc_analysis Analyze Solution by HPLC/LC-MS (Compare to a fresh sample or standard) check_storage->hplc_analysis degradation_peaks New Peaks Observed? hplc_analysis->degradation_peaks yes Yes degradation_peaks->yes no No degradation_peaks->no degraded Solution has degraded. Prepare fresh aliquots and re-test. yes->degraded other_factors Consider other experimental factors: - Assay variability - Cell line health - Other reagents no->other_factors

Caption: Workflow to troubleshoot loss of biological activity.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3]

Q5: What solvent should I use to prepare a stock solution of this compound?

A5: DMSO is a commonly used solvent for preparing stock solutions of this compound.[3] When preparing aqueous working solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is low enough to not affect your experimental system.

Q6: What are the primary targets of this compound?

A6: this compound was originally developed as a potent and selective ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with Ki values of 0.35 µM and 0.2 µM for CaMKKα and CaMKKβ, respectively.[3][4] It has also been identified to have off-target activity against AP2-associated protein kinase 1 (AAK1), with an IC50 of 8.51 µM.[5][6][7]

Signaling Pathway of this compound Primary Target:

Ca2_CaM Ca2+/Calmodulin CaMKK CaMKK (α/β) Ca2_CaM->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates TIM063 This compound TIM063->CaMKK Inhibits Downstream Downstream Cellular Processes (e.g., Gene Expression, Metabolism) CaMKI->Downstream CaMKIV->Downstream AMPK->Downstream

Caption: this compound inhibits CaMKK, a key upstream kinase.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound degradation over time.

Methodology:

  • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium to be tested.

  • Time=0 Sample: Immediately after preparation, take an aliquot of the solution and inject it into an HPLC system to obtain an initial chromatogram. This will serve as the baseline (T=0).

  • Incubate Samples: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent this compound compound at each time point. A decrease in the peak area relative to T=0 indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products.[1]

    • Calculate the percentage of this compound remaining at each time point.

Data Presentation:

Time Point (Hours)Temperature (°C)% this compound Remaining (Peak Area)New Peaks Observed (Yes/No)
0N/A100%No
237
437
837
2437
2425 (RT)
244

Note: This table should be filled in with your experimental data.

Summary of this compound Properties

PropertyValueReference
Chemical Formula C18H9N3O4[3]
Molecular Weight 331.287 g/mol [3]
Primary Targets CaMKKα, CaMKKβ[3]
Off-Target AAK1[5][6][7]
Ki (CaMKKα) 0.35 µM[3]
Ki (CaMKKβ) 0.2 µM[3]
IC50 (AAK1) 8.51 µM[5][6][7]
Recommended Storage Powder: -20°C; In DMSO: -80°C[3]

References

Navigating Unforeseen Outcomes with TIM-063: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TIM-063 in their experiments. The following information is designed to help interpret unexpected results and provide actionable steps to identify the root cause of experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound was initially developed as an ATP-competitive inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions by binding to the active state of CaMKK, thereby preventing the phosphorylation and activation of its downstream targets, which include CaMKI, CaMKIV, protein kinase B/Akt, and 5'AMP-activated protein kinase.[1] However, subsequent research has revealed that this compound also interacts with other protein kinases.[2]

Q2: Are there known off-target effects for this compound?

Yes, chemical proteomics studies using this compound-immobilized sepharose beads have identified AP2-associated protein kinase 1 (AAK1) and ERK2 as potential off-target kinases.[2] this compound has been shown to interact with the catalytic domain of AAK1 and inhibit its activity, albeit with a lower potency compared to its inhibition of CaMKK isoforms.[3][4]

Troubleshooting Unexpected Experimental Results

Scenario 1: Incomplete or weaker than expected inhibition of a known CaMKK downstream target.

Question: I am using this compound to inhibit CaMKK, but I am observing only partial or weak inhibition of my target of interest, which is a known downstream substrate of CaMKK. What could be the reason for this?

Possible Explanations and Troubleshooting Steps:

  • Conformation-Dependent Inhibition: The inhibitory action of this compound on CaMKK is dependent on the kinase being in its active, Ca2+/CaM-bound conformation.[1] If the intracellular Ca2+ concentration is insufficient to maintain CaMKK in an active state, this compound will not bind effectively, leading to reduced inhibition.

    • Troubleshooting Protocol:

      • Verify Ca2+ Levels: Ensure that your experimental buffer contains an adequate concentration of Ca2+ (typically in the low micromolar range) to induce the active conformation of CaMKK.

      • Use a Ca2+ Ionophore: As a positive control, consider treating cells with a Ca2+ ionophore like ionomycin to artificially increase intracellular Ca2+ levels and promote CaMKK activation prior to or concurrently with this compound treatment.

      • EGTA Control: Conversely, use a Ca2+ chelator like EGTA as a negative control. The presence of excess EGTA should prevent this compound from binding to CaMKKα, leading to a complete loss of inhibition.[1]

  • Inhibitor Concentration: The reported IC50 values for this compound against CaMKK isoforms are in the sub-micromolar range. However, the effective concentration in your specific cell type or experimental system might be different.

    • Troubleshooting Protocol:

      • Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your system.

      • Cell Permeability: While a derivative of this compound, TIM-098a, has been shown to be cell-permeable, you may need to verify the uptake of this compound in your specific cell line.[3][4]

Scenario 2: Observation of cellular effects that are inconsistent with CaMKK inhibition alone.

Question: I am observing a phenotype in my experiment that cannot be solely attributed to the inhibition of the CaMKK pathway. Could this compound be affecting other signaling pathways?

Possible Explanations and Troubleshooting Steps:

  • Off-Target Inhibition of AAK1: this compound is a known inhibitor of AAK1, a kinase involved in clathrin-mediated endocytosis.[2][3][4] The observed phenotype might be a consequence of AAK1 inhibition.

    • Troubleshooting Protocol:

      • Use a More Selective AAK1 Inhibitor: To confirm if the observed effect is due to AAK1 inhibition, consider using a more potent and selective AAK1 inhibitor, such as TIM-098a, which has been developed from this compound but does not inhibit CaMKK.[3][4]

      • siRNA Knockdown: Alternatively, use siRNA to specifically knockdown AAK1 expression and observe if this phenocopies the effects seen with this compound treatment.

      • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of AAK1 to see if it reverses the observed phenotype.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its derivative, TIM-098a, against their primary targets. This data is crucial for designing experiments with appropriate inhibitor concentrations and for interpreting results related to inhibitor specificity.

CompoundTarget KinaseIC50 (µM)Reference
This compoundCaMKKα/10.63[2]
This compoundCaMKKβ/20.96[2]
This compoundAAK18.51[3][4]
TIM-098aAAK10.24[3][4]
TIM-098aCaMKKα/1No Inhibition[3][4]
TIM-098aCaMKKβ/2No Inhibition[3][4]

Experimental Protocols

Protocol 1: Kinobeads Pulldown Assay to Identify this compound Interacting Kinases

This protocol is adapted from studies that successfully identified off-target kinases for this compound.[2][4]

Objective: To identify proteins from cell or tissue extracts that interact with this compound.

Materials:

  • This compound-immobilized sepharose (TIM-127-sepharose)

  • Control sepharose beads (without immobilized this compound)

  • Cell or tissue lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (Wash buffer containing 100 µM this compound)

  • SDS-PAGE gels and immunoblotting reagents

  • Antibodies against candidate interacting proteins (e.g., CaMKK, AAK1, ERK2)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

  • Bead Incubation: Incubate the clarified lysate with TIM-127-sepharose and control sepharose beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by incubating the beads with elution buffer containing free this compound for 30 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against suspected target and off-target kinases. Alternatively, the eluate can be subjected to mass spectrometry for unbiased identification of interacting proteins.

Visualizations

TIM063_Signaling_Pathways cluster_CaMKK CaMKK Pathway cluster_AAK1 AAK1 Pathway CaMKK CaMKK Downstream_CaMKK CaMKI, CaMKIV, Akt, AMPK CaMKK->Downstream_CaMKK Phosphorylates CaM Ca2+/CaM CaM->CaMKK Activates AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates Endocytosis Clathrin-mediated Endocytosis AP2->Endocytosis Regulates TIM063 This compound TIM063->CaMKK Inhibits (Active State) TIM063->AAK1 Inhibits

Caption: Signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is the inhibition of the CaMKK pathway incomplete? Start->Q1 A1_Yes Check for conformation-dependent inhibition (Ca2+ levels). Perform dose-response. Q1->A1_Yes Yes Q2 Are there effects inconsistent with CaMKK inhibition? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Investigate off-target effects (e.g., AAK1 inhibition). Use selective inhibitors or siRNA. Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Troubleshooting logic for unexpected this compound results.

Kinobeads_Workflow Lysate Cell/Tissue Lysate Incubation Incubation Lysate->Incubation Beads This compound-Sepharose Beads Beads->Incubation Wash Wash Incubation->Wash Elution Elution with free this compound Wash->Elution Analysis Analysis (Immunoblot/Mass Spec) Elution->Analysis

Caption: Experimental workflow for Kinobeads pulldown assay.

References

How to control for TIM-063's reversible inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of TIM-063, a reversible kinase inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound, with a focus on controlling for its reversible mode of action.

Q1: I'm observing a transient or less potent than expected effect of this compound in my cellular assay. Why is this happening?

A1: This is a common observation with reversible inhibitors like this compound. The transient nature of the effect is likely due to the inhibitor dissociating from its target kinase (e.g., CaMKKα, CaMKKβ, AAK1) over time. Several factors can contribute to this:

  • Compound Washout: During media changes or washes, the unbound inhibitor is removed, shifting the binding equilibrium towards dissociation of the enzyme-inhibitor complex.

  • Cellular Metabolism: The compound may be metabolized by the cells, reducing its effective concentration.

  • ATP Competition: this compound is an ATP-competitive inhibitor.[1] High intracellular ATP concentrations can outcompete this compound for binding to the kinase's active site, reducing its apparent potency.

Solution: To confirm that the observed effect is due to the reversible nature of this compound, a cellular washout experiment is recommended. See the detailed protocol in the "Experimental Protocols" section.

Q2: How can I differentiate between the on-target effects of this compound on CaMKK and potential off-target effects on kinases like AAK1?

  • Use of a More Selective AAK1 Inhibitor: A derivative of this compound, named TIM-098a, has been developed with greater potency and selectivity for AAK1 over CaMKK isoforms.[2][3] Comparing the effects of this compound and TIM-098a can help attribute specific phenotypes to the inhibition of either kinase.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CaMKK or AAK1 in your cellular model. If the effect of this compound is diminished upon knockdown of a specific kinase, it suggests that the kinase is a primary target mediating that effect.

  • Rescue Experiments: In a knockdown/knockout background, express a version of the target kinase that is resistant to this compound inhibition. If the inhibitor's effect is rescued, it confirms on-target engagement.

Q3: My in vitro kinase assay results with this compound are variable. What are some common causes and solutions?

A3: Variability in in vitro kinase assays can stem from several sources. Here are some common issues and troubleshooting tips:

  • Reagent Quality and Consistency: Ensure the purity and activity of your kinase, substrate, and ATP. Use a consistent source and lot for all components within an experiment.

  • Assay Conditions:

    • ATP Concentration: Since this compound is ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. Use an ATP concentration that is at or near the Km for the specific kinase to ensure physiological relevance and consistency.

    • Enzyme Concentration: The concentration of the kinase should be in the linear range of the assay.

    • Incubation Time: For a reversible inhibitor, the pre-incubation time of the enzyme with the inhibitor before initiating the reaction can influence the observed potency. Standardize this time across all experiments.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells.

Q4: How can I confirm the reversible binding of this compound to its target kinase in a biochemical assay?

A4: A rapid dilution or "jump dilution" experiment is the gold standard for confirming reversible binding in a biochemical setting.[4] This method involves pre-incubating the kinase with a high concentration of this compound to form the enzyme-inhibitor complex, and then rapidly diluting the mixture to a concentration where the inhibitor is no longer effective. The recovery of enzyme activity over time is then monitored. A return of activity indicates reversible binding. A detailed protocol for a jump dilution experiment is provided in the "Experimental Protocols" section.

Quantitative Data

The following tables summarize the known inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases

KinaseIC50 (µM)Ki (µM)Reference
CaMKKα0.630.35[1]
CaMKKβ0.960.20[1]
AAK18.51Not Reported[2][3]

Table 2: Comparison of Inhibitory Potency of this compound and its Derivative, TIM-098a

CompoundTarget KinaseIC50 (µM) - In VitroIC50 (µM) - In CellsReference
This compound AAK18.51Not Reported[2][3]
TIM-098a AAK10.240.87[2][3]
This compound CaMKKα/βNot ReportedNot Reported[2]
TIM-098a CaMKKα/βNo significant inhibitionNot Reported[2]

Experimental Protocols

Protocol 1: Cellular Washout Assay to Confirm Reversible Inhibition

This protocol is designed to determine if the cellular effects of this compound are reversible upon its removal from the culture medium.

Materials:

  • Cells of interest cultured in appropriate multi-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for a functional assay)

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment groups in triplicate:

    • Vehicle Control: Treat cells with the same concentration of DMSO used to dilute this compound.

    • Continuous this compound: Treat cells with the desired concentration of this compound for the entire duration of the experiment.

    • Washout Group: Treat cells with the same concentration of this compound as the "Continuous" group.

  • Initial Treatment: Add the vehicle or this compound to the respective wells and incubate for a defined period (e.g., 1-4 hours). This is the "loading" phase.

  • Washout Procedure:

    • After the initial treatment period, aspirate the medium from all wells of the "Washout Group".

    • Gently wash the cells twice with pre-warmed sterile PBS.

    • Replace the PBS with fresh, pre-warmed complete medium that does not contain this compound.

  • Continued Incubation: Incubate all treatment groups for the desired experimental endpoint (e.g., 4, 8, or 24 hours post-washout).

  • Downstream Analysis: At the endpoint, harvest the cells and perform the desired analysis (e.g., Western blot for a signaling pathway marker, cell viability assay, etc.).

  • Data Analysis: Compare the results from the "Washout Group" to the "Vehicle Control" and "Continuous this compound" groups. If the effect of this compound is reversed in the "Washout Group" and approaches the level of the "Vehicle Control", it indicates reversible inhibition.

Protocol 2: Jump Dilution Assay for Determining Inhibitor Off-Rate (k_off)

This biochemical assay measures the rate of recovery of enzyme activity upon rapid dilution of a pre-formed enzyme-inhibitor complex, allowing for the calculation of the inhibitor's dissociation rate constant (k_off).[4]

Materials:

  • Purified, active target kinase (e.g., CaMKKα, CaMKKβ, or AAK1)

  • This compound stock solution

  • Kinase assay buffer

  • Substrate for the kinase

  • ATP (at or near the K_m for the kinase)

  • Detection reagents for the kinase assay (e.g., ADP-Glo™, Z'-LYTE™, or radioactive P32-ATP)

  • Multi-well plates suitable for the detection method

Methodology:

  • Pre-incubation (Formation of E-I Complex):

    • Prepare a concentrated solution of the kinase and this compound in kinase assay buffer. The final concentration of this compound should be at least 10-fold higher than its IC50 or Ki value to ensure near-complete formation of the enzyme-inhibitor (E-I) complex. The enzyme concentration should also be significantly higher than what is used in the final assay.

    • Incubate this mixture for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Preparation of Reaction Mix:

    • In the wells of a multi-well plate, prepare the reaction mixture containing the kinase substrate and ATP in kinase assay buffer.

  • Jump Dilution and Reaction Initiation:

    • Rapidly dilute a small volume of the pre-incubated E-I complex into the reaction mixture. The dilution factor should be large enough (e.g., 100-fold or greater) to reduce the concentration of free this compound to a level well below its IC50.

    • Immediately start monitoring the kinase reaction over time.

  • Data Acquisition:

    • Measure the product formation at regular intervals. The time course should be long enough to observe the recovery of enzyme activity as this compound dissociates from the kinase.

  • Controls:

    • No Inhibitor Control: A reaction where the enzyme is pre-incubated with vehicle (DMSO) instead of this compound to determine the uninhibited reaction rate (V_o).

    • Fully Inhibited Control: A reaction where the high concentration of this compound is maintained throughout the assay to determine the baseline of no activity.

  • Data Analysis:

    • Plot product formation versus time. The data for the jump dilution sample should show an initial lag phase followed by an increase in reaction rate as the enzyme becomes active.

    • Fit the progress curve to a first-order exponential equation to determine the observed rate of recovery (k_obs). The k_off is approximately equal to k_obs under these conditions.

    • The residence time (τ) of the inhibitor on the target can be calculated as the reciprocal of the off-rate (τ = 1/k_off).

Visualizations

Signaling Pathways and Experimental Workflows

CaMKK_Signaling_Pathway cluster_upstream Upstream Signals cluster_camkk CaMKK Activation cluster_downstream Downstream Effectors cluster_cellular_responses Cellular Responses Ca2_Signal Increased Intracellular Ca2+ CaM Calmodulin Ca2_Signal->CaM Binds to CaMKK CaMKK (α/β) CaM->CaMKK Activates CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylates & Activates AMPK AMPK CaMKK->AMPK Phosphorylates & Activates Akt_PKB Akt / PKB CaMKK->Akt_PKB Phosphorylates & Activates TIM063 This compound TIM063->CaMKK Inhibits Gene_Expression Gene Expression CaMKI_IV->Gene_Expression Neuronal_Plasticity Neuronal Plasticity CaMKI_IV->Neuronal_Plasticity Cell_Growth Cell Growth & Metabolism AMPK->Cell_Growth Akt_PKB->Cell_Growth

Caption: CaMKK Signaling Pathway and Inhibition by this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Clathrin-Mediated Endocytosis Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits CCP Clathrin-Coated Pit Formation Clathrin->CCP AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit, regulating endocytosis TIM063 This compound TIM063->AAK1 Inhibits Vesicle Endocytic Vesicle Internalization CCP->Vesicle

Caption: Role of AAK1 in Clathrin-Mediated Endocytosis and its Inhibition by this compound.

Washout_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_wash Washout Phase cluster_analysis Analysis Seed Seed Cells Vehicle Add Vehicle Seed->Vehicle Continuous Add this compound (Continuous) Seed->Continuous Washout_Add Add this compound (Washout) Seed->Washout_Add Incubate Incubate for Desired Time Vehicle->Incubate Continuous->Incubate Wash Wash with PBS Washout_Add->Wash After initial incubation Fresh_Media Add Fresh Media (No Inhibitor) Wash->Fresh_Media Fresh_Media->Incubate Harvest Harvest & Analyze Incubate->Harvest

Caption: Experimental Workflow for a Cellular Washout Assay.

References

Technical Support Center: Best Practices for Small Molecule Inhibitor Use in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Note on TIM-063: Initial searches for "this compound" in the context of live-cell imaging did not yield specific results for its use as a fluorescent probe. Current research identifies this compound as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1][2] It has been utilized in chemical proteomics to identify kinase targets, such as AP2-associated protein kinase 1 (AAK1).[3][4][5] This guide will therefore focus on the best practices for using small molecule inhibitors, such as this compound, in live-cell imaging experiments, a critical application for understanding their dynamic effects on cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of a small molecule inhibitor for live-cell imaging?

A1: The optimal concentration is a balance between achieving the desired biological effect and minimizing cytotoxicity. It is crucial to determine the IC50 value, which is the concentration of an inhibitor that results in a 50% reduction of a specific biological or biochemical function.[4][5] For live-cell imaging, it is recommended to start with a concentration range around the known IC50 and perform a dose-response curve to assess both the inhibitory effect and cell viability over the planned experiment duration. Long-term imaging may require lower concentrations to avoid detrimental effects on cell health.[6][7]

Q2: How can I minimize phototoxicity when imaging cells treated with a small molecule inhibitor?

A2: Phototoxicity is a common issue in live-cell imaging where high-intensity light can cause cellular damage, potentially confounding the effects of the inhibitor.[8][9] To mitigate this, use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a sufficient signal-to-noise ratio (SNR).[10][11][12] Consider using more sensitive detectors, like EM-CCD cameras, for high-speed imaging.[8] It is also advisable to avoid continuous exposure by using time-lapse imaging with appropriate intervals.[7][11]

Q3: My cells are dying during the imaging experiment after inhibitor treatment. What could be the cause?

A3: Cell death during imaging can be due to the cytotoxic effects of the inhibitor, phototoxicity, or a combination of both.[6][9] Ensure you have performed thorough dose-response and time-course experiments to determine a non-toxic concentration of your inhibitor for the duration of your imaging experiment.[7] Additionally, maintain optimal environmental conditions for your cells throughout the experiment, including stable temperature (typically 37°C for mammalian cells), humidity, and CO2 levels.[8][11] Using phenol red-free media can also reduce background fluorescence and potential phototoxic effects.[8]

Q4: How can I confirm that the observed cellular phenotype is due to the inhibitor's effect on its target and not off-target effects?

A4: This is a critical aspect of using any small molecule inhibitor. Several control experiments are necessary. A rescue experiment, where the phenotype is reversed by expressing a version of the target protein that is resistant to the inhibitor, is a powerful approach. Additionally, using a structurally related but inactive compound as a negative control can help differentiate specific from non-specific effects. Validating the on-target effect with a secondary method, such as western blotting for a downstream phosphorylation event, is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect after inhibitor addition. Inhibitor concentration is too low.Perform a dose-response experiment to determine the optimal concentration.[4][5]
Poor cell permeability of the inhibitor.Confirm the cell permeability of the compound from literature or experimental data.[4][5]
Inhibitor is not active.Check the storage conditions and age of the inhibitor. Test its activity in a biochemical assay if possible.
High background fluorescence. Autofluorescence from cells or media.Use phenol red-free imaging media.[7] Acquire a background image before adding fluorescent probes and subtract it from the experimental images.
Non-specific binding of a fluorescent probe.Optimize staining protocols, including concentration and incubation time of the probe. Ensure adequate washing steps.[10]
Focal drift during long-term imaging. Thermal instability of the microscope or sample holder.Use an environmental chamber with stable temperature control.[11] Utilize an autofocus system.[6][7]
Mechanical instability.Ensure the microscope is on an anti-vibration table and that all components are securely fastened.
Inconsistent results between experiments. Variation in cell health or passage number.Use cells within a consistent and low passage number range. Monitor cell health before starting each experiment.
Inconsistent inhibitor preparation.Prepare fresh inhibitor dilutions from a validated stock solution for each experiment.

Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration for Live-Cell Imaging
  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.[13]

  • Inhibitor Dilution Series: Prepare a series of dilutions of the small molecule inhibitor in complete cell culture medium. A typical range would be from 0.1x to 100x the reported IC50 value. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Replace the medium in the dishes with the inhibitor dilutions and the vehicle control.

  • Time-Lapse Imaging: Place the dish on a microscope equipped with an environmental chamber. Acquire images (e.g., phase contrast or a viability stain) at regular intervals (e.g., every 1-2 hours) for the intended duration of your live-cell experiment (e.g., 24-48 hours).

  • Data Analysis: Quantify cell viability at each time point and concentration. This can be done by cell counting or using a live/dead cell staining assay. Determine the highest concentration that does not significantly impact cell viability over the experimental duration.

Protocol 2: Live-Cell Imaging of a Cellular Process Following Inhibition
  • Cell Preparation: Plate cells on glass-bottom dishes and, if necessary, transfect or treat them with a fluorescent reporter to visualize the process of interest.[13]

  • Pre-incubation Imaging (Baseline): Place the cells on the microscope stage within an environmental chamber. Acquire a set of baseline images before adding the inhibitor to capture the normal dynamics of the cellular process.

  • Inhibitor Addition: Carefully add the pre-determined optimal concentration of the inhibitor (from Protocol 1) to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring images at a temporal resolution appropriate for the biological process being studied.[14] Minimize light exposure by using the lowest possible laser power and exposure time.[11]

  • Control Acquisition: In a parallel experiment, image cells treated with the vehicle control under the identical imaging conditions.

  • Data Analysis: Quantify the changes in the fluorescent reporter's localization, intensity, or dynamics over time in the inhibitor-treated cells compared to the control cells.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed Cells on Glass-Bottom Dish reporter Introduce Fluorescent Reporter (if needed) cell_seeding->reporter baseline Acquire Baseline Images reporter->baseline inhibitor Add Small Molecule Inhibitor baseline->inhibitor timelapse Perform Time-Lapse Microscopy inhibitor->timelapse quantify Quantify Cellular Response timelapse->quantify compare Compare to Vehicle Control quantify->compare

Caption: A generalized workflow for live-cell imaging experiments involving small molecule inhibitors.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B (e.g., CaMKK) kinaseA->kinaseB effector Effector Protein kinaseB->effector response Cellular Response effector->response inhibitor Small Molecule Inhibitor (e.g., this compound) inhibitor->kinaseB

Caption: Diagram of a simplified signaling pathway illustrating the inhibitory action of a small molecule.

References

Addressing batch-to-batch variability of TIM-063

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TIM-063

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and ensure consistent, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting Kinase-X, this compound blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.

Q2: How should I store and handle this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored as a solid at -20°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation. For stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for creating a high-concentration stock solution (e.g., 10 mM) is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Ensure the DMSO is of a grade suitable for cell culture to avoid introducing contaminants that could affect your experiments.

Q4: What are the most common causes of batch-to-batch variability with small molecule inhibitors like this compound?

A4: The most common sources of variability include differences in chemical purity, the presence of residual solvents or impurities, variations in crystalline structure (polymorphism), and compound degradation due to improper storage or handling.[2][3] Each of these factors can significantly impact the compound's solubility, bioavailability, and ultimately, its observed biological activity.

Troubleshooting Guide

Issue 1: I'm observing a significant decrease in potency (higher IC50) with a new batch of this compound in my cell-based assay.

This is one of the most common issues arising from batch variability. Follow this step-by-step guide to identify the root cause.

dot

G start Observation: New batch of this compound shows reduced potency. check_coa Step 1: Compare Certificate of Analysis (CoA) for the old and new batches. - Purity (HPLC) - Identity (MS, NMR) - Residual Solvents start->check_coa coa_ok Are CoA parameters within specification and comparable? check_coa->coa_ok prep_protocol Step 2: Review Preparation Protocol - Correct solvent (anhydrous DMSO)? - Accurate weighing and dilution? - Proper storage of stock solution? coa_ok->prep_protocol Yes coa_bad Action: Discrepancy found. Contact support immediately. coa_ok->coa_bad No protocol_ok Was the protocol followed exactly? prep_protocol->protocol_ok inhouse_qc Step 3: Perform In-House QC - Run HPLC/LC-MS on the new batch. - Compare the purity profile to the CoA and previous batches. protocol_ok->inhouse_qc Yes protocol_bad Action: Prepare a fresh stock solution following the protocol precisely. protocol_ok->protocol_bad No qc_ok Does in-house QC match the CoA and expectations? inhouse_qc->qc_ok assay_check Step 4: Validate Bioassay Conditions - Cell line passage number? - Serum batch consistency? - Control compound performance? qc_ok->assay_check Yes qc_bad Action: Compound may be degraded or impure. Contact support with your QC data. qc_ok->qc_bad No contact_support Conclusion: Contact Technical Support with all data (CoA, in-house QC, assay results). assay_check->contact_support

Caption: Troubleshooting workflow for addressing reduced potency of a new this compound batch.

Issue 2: The new batch of this compound is not dissolving completely in DMSO.

  • Possible Cause 1: Moisture Absorption. The compound may have absorbed moisture, which can reduce its solubility in DMSO.

    • Solution: Ensure the vial is warmed to room temperature before opening.[1] If the problem persists, try gently warming the solution in a 37°C water bath for 5-10 minutes with occasional vortexing.

  • Possible Cause 2: Incorrect Solvent. Using a lower grade or non-anhydrous DMSO can lead to solubility issues.

    • Solution: Always use fresh, high-purity, anhydrous DMSO.

  • Possible Cause 3: Polymorphism. Different batches may have different crystalline forms, which can affect solubility and dissolution rate.

    • Solution: If warming does not resolve the issue, sonication for 5-10 minutes may help. If the compound still does not dissolve, please contact technical support as this may indicate a significant batch difference.

Data Presentation: Certificate of Analysis Comparison

When troubleshooting, a key first step is to compare the Certificate of Analysis (CoA) for the different batches. Below is a sample comparison illustrating a potential discrepancy.

ParameterSpecificationLot #A123 (Previous Batch)Lot #B456 (New Batch)Analysis
Appearance White to off-white solidWhite solidOff-white solidBoth lots meet specification.
Purity (by HPLC) ≥98.0%99.2%98.1%Both lots meet specification, but Lot B456 is on the lower end of the acceptable range.
Identity (by ¹H NMR) Conforms to structureConformsConformsBoth lots are confirmed as this compound.
Identity (by LC-MS) [M+H]⁺ = 452.1 ± 0.5452.2452.3Both lots are confirmed as this compound.
Residual Solvent (DMSO) ≤0.5%0.1%0.8% Lot B456 is out of specification. This could impact accurate weighing and effective concentration.
Major Impurity Peak ≤0.5%0.2% (at 4.5 min)0.9% (at 6.2 min)Lot B456 is out of specification. The presence of a significant new impurity could affect biological activity.

Experimental Protocols

Protocol 1: In-House Purity and Identity Check by HPLC/LC-MS

This protocol allows you to verify the purity and identity of a new batch of this compound in your own lab.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.[4]

    • Dilute this stock solution to a working concentration of 10 µg/mL using the mobile phase.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[5]

    • Detector: UV-Vis or Diode Array Detector (DAD) at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase), your newly prepared sample, and a sample from a previously validated "good" batch if available.

    • Compare the retention time of the main peak to confirm identity.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][5]

    • Analyze the eluent by mass spectrometry (MS) to confirm the mass-to-charge ratio ([M+H]⁺) of the main peak.[6]

Protocol 2: Cell-Based Potency Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) to compare the potency of different batches.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10-point serial dilution series of this compound from each batch (e.g., from 10 µM to 0.1 nM) in the appropriate cell culture medium.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.1%) and a "no-treatment" control.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay (e.g., using MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a no-cell blank as 0% viability.

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each batch.

Signaling Pathway Visualization

Understanding the mechanism of action can help interpret variability. A less pure or degraded batch of this compound will be less effective at inhibiting Kinase-X, leading to a weaker downstream effect.

dot

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K KinaseX Kinase-X PI3K->KinaseX Akt Akt/PKB KinaseX->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TIM063 This compound Inhibition Inhibition TIM063->Inhibition Inhibition->KinaseX

Caption: The inhibitory action of this compound on the Kinase-X signaling pathway.

References

Validation & Comparative

A Comparative Guide to CaMKK Inhibitors: TIM-063 Versus Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of TIM-063 with other prominent Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) inhibitors, supported by experimental data. This document provides a comprehensive overview of their performance, mechanism of action, and experimental protocols to aid in the selection of the most suitable inhibitor for your research needs.

Introduction to CaMKK and its Inhibition

Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) is a crucial upstream kinase in the Ca2+ signaling pathway. It activates downstream kinases such as CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating a multitude of cellular processes including gene expression, metabolism, and neuronal function.[1][2][3] The development of potent and selective CaMKK inhibitors is therefore of significant interest for both basic research and therapeutic applications. This guide focuses on this compound, a novel CaMKK inhibitor, and compares it against other well-established inhibitors: STO-609, GSK650394, and SGC-CAMKK2-1.

Mechanism of Action

This compound, much like its predecessor STO-609, is an ATP-competitive inhibitor that directly targets the catalytic domain of CaMKK.[4][5] This means it binds to the same site as ATP, preventing the transfer of a phosphate group to downstream substrates and thereby blocking their activation. GSK650394 and SGC-CAMKK2-1 also function as ATP-competitive inhibitors.[6] A notable characteristic of this compound is its interaction with CaMKK in its active state, an interaction that is reversible depending on the intracellular Ca2+ concentration.[7]

Comparative Performance: A Data-Driven Overview

The following table summarizes the key quantitative data for this compound and other selected CaMKK inhibitors, providing a clear comparison of their potency and selectivity against the two CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).

InhibitorTarget(s)IC50 (CaMKKα)IC50 (CaMKKβ)Ki (CaMKKα)Ki (CaMKKβ)Other Notable IC50 Values
This compound CaMKKα, CaMKKβ~0.3 µM (in HeLa cells for downstream effects)[4]~0.3 µM (in HeLa cells for downstream effects)[4]0.35 µM[4]0.2 µM[4]
STO-609 CaMKKα, CaMKKβ--80 ng/mL (~180 nM)[5]15 ng/mL (~34 nM)[5]CaMKII: ~10 µg/mL[5]
GSK650394 CaMKK1, CaMKK2pIC50: 7.48[8]pIC50: 5.9[8]--SGK1: 62 nM, SGK2: 103 nM[9]
SGC-CAMKK2-1 CAMKK2, CAMKK1-30 nM[10]--AMPK phosphorylation in C4-2 cells: 1.6 µM[10]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP concentration, substrate used). The data presented here is compiled from the cited literature for comparative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated.

CaMKK_Signaling_Pathway cluster_downstream Downstream Targets Ca2_Calmodulin Ca2+/Calmodulin CaMKK CaMKK (α/β) Ca2_Calmodulin->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI Phosphorylates CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylates AMPK AMPK CaMKK->AMPK Phosphorylates TIM063 This compound TIM063->CaMKK STO609 STO-609 STO609->CaMKK GSK650394 GSK650394 GSK650394->CaMKK SGC_CAMKK2_1 SGC-CAMKK2-1 SGC_CAMKK2_1->CaMKK Cellular_Responses Cellular Responses (Gene Expression, Metabolism, etc.) CaMKI->Cellular_Responses CaMKIV->Cellular_Responses AMPK->Cellular_Responses

CaMKK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Recombinant_Enzyme Recombinant CaMKK (α or β) Incubation Incubation at 30°C Recombinant_Enzyme->Incubation Substrate Substrate (e.g., CaMKI, Syntide-2) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Inhibitor Test Inhibitor (this compound, etc.) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Cells Cell Line (e.g., HeLa, COS-7) Transfection Transfection (optional) (e.g., HA-CaMKIV) Cells->Transfection Inhibitor_Treatment Inhibitor Treatment Cells->Inhibitor_Treatment Transfection->Inhibitor_Treatment Stimulation Cell Stimulation (e.g., Ionomycin) Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Analysis (e.g., Western Blot for p-AMPK) Lysis->Analysis

General Experimental Workflows for Inhibitor Characterization.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of CaMKK inhibitors.

In Vitro CaMKK Activity Assay

This protocol is a composite based on methods described for characterizing CaMKK inhibitors.[11][12][13]

Objective: To determine the in vitro potency (IC50 or Ki) of an inhibitor against recombinant CaMKKα or CaMKKβ.

Materials:

  • Recombinant human CaMKKα or CaMKKβ

  • Substrate: e.g., GST-tagged inactive CaMKI (K49E) or a peptide substrate like Syntide-2.

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM CaCl2, 6 µM Calmodulin.

  • ATP: [γ-32P]ATP (for radiometric assays) or unlabeled ATP (for non-radioactive assays).

  • Test Inhibitor (e.g., this compound) dissolved in DMSO.

  • Phosphocellulose paper or other means of separating phosphorylated substrate.

  • Scintillation counter or antibody-based detection system (for non-radioactive assays).

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant CaMKK enzyme, and the substrate.

  • Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP). The final ATP concentration should be close to the Km value for the specific CaMKK isoform if determining Ki values.

  • Incubate the reaction at 30°C for a set period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to stop the enzymatic activity and wash away unincorporated ATP.

  • Wash the phosphocellulose paper multiple times with phosphoric acid.

  • Quantify the amount of 32P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Based CaMKK Inhibition Assay

This protocol is a generalized procedure based on studies evaluating CaMKK inhibitors in cellular contexts.[4]

Objective: To assess the ability of a cell-permeable inhibitor to block CaMKK signaling in a cellular environment.

Materials:

  • Cell line (e.g., HeLa or COS-7 cells).

  • Cell culture medium and supplements.

  • Plasmid DNA for transfection (e.g., HA-tagged CaMKIV), if required.

  • Transfection reagent.

  • Test Inhibitor (e.g., this compound) dissolved in DMSO.

  • Cell stimulation agent (e.g., ionomycin to increase intracellular Ca2+).

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-HA).

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • If required, transfect the cells with the desired plasmid DNA (e.g., HA-CaMKIV) according to the manufacturer's protocol.

  • After an appropriate incubation period post-transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor or DMSO (vehicle control). Pre-incubate for a defined period (e.g., 1-6 hours).

  • Stimulate the cells with an agent like ionomycin for a short period (e.g., 5 minutes) to activate the CaMKK pathway.

  • Terminate the stimulation by washing the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of downstream targets of CaMKK (e.g., phospho-AMPK or transfected phospho-CaMKIV) by Western blotting using specific antibodies.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Calculate the percentage of inhibition of downstream phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

This compound presents itself as a valuable tool for studying CaMKK signaling. Unlike STO-609, which shows a preference for CaMKKβ, this compound inhibits both CaMKKα and CaMKKβ with similar potency.[4] This makes it a useful pan-CaMKK inhibitor. When compared to the highly potent and selective CAMKK2 inhibitor SGC-CAMKK2-1, this compound offers a different profile that may be advantageous in contexts where inhibiting both isoforms is desired. GSK650394, while a potent CaMKK inhibitor, also exhibits strong inhibition of SGK kinases, a factor to consider in experimental design. The choice of inhibitor will ultimately depend on the specific research question, the desired isoform selectivity, and the experimental system being used. The data and protocols provided in this guide are intended to facilitate an informed decision for researchers in the field.

References

A Comparative Analysis of TIM-063 and STO-609 Selectivity for CaMKK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, selectivity is a paramount attribute for ensuring targeted therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of two prominent inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK), TIM-063 and STO-609, with a focus on their selectivity profiles supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their selection of the most appropriate tool compound for their research needs.

Executive Summary

Both this compound and STO-609 are potent, ATP-competitive inhibitors of CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2). While STO-609 has been a widely used tool compound for studying CaMKK signaling, recent evidence highlights a broader off-target profile than initially reported. This compound, a derivative of STO-609, has been developed as a potent CaMKK inhibitor, and while its full kinome-wide selectivity is not as extensively profiled as STO-609, initial studies have identified specific off-target interactions. This guide presents the available quantitative data, detailed experimental methodologies, and a visual representation of the targeted signaling pathway to facilitate a comprehensive comparison.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and STO-609 against their primary targets and known off-targets.

Table 1: In Vitro Potency against CaMKK Isoforms

CompoundTargetKiIC50
This compound CaMKKα0.35 µM0.63 µM
CaMKKβ0.2 µM0.96 µM
STO-609 CaMKKα80 ng/mL (~0.25 µM)-
CaMKKβ15 ng/mL (~0.047 µM)-

Table 2: Known Off-Target Kinase Inhibition

CompoundOff-Target KinaseIC50 / % Inhibition
This compound AAK18.51 µM
ERK2Interaction detected
STO-609 CaMKII~10 µg/mL (~31.8 µM)
PIM3More effective inhibitor than for CaMKK2 at 1 µM
ERK8Collateral target
MNK1, CK2, AMPK, PIM2, DYRK2, DYRK3Inhibited with similar potency to CaMKK1

Mechanism of Action and Signaling Pathway

Both this compound and STO-609 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of CaMKK, preventing the phosphorylation of its downstream substrates. The CaMKK signaling cascade plays a crucial role in various cellular processes, including neuronal function, metabolism, and inflammation.[1][2][3]

CaMKK_Signaling_Pathway Ca2_Calmodulin Ca²⁺/Calmodulin CaMKK CaMKK (α and β) Ca2_Calmodulin->CaMKK CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV AMPK AMPK CaMKK->AMPK Akt_PKB Akt/PKB CaMKK->Akt_PKB TIM063_STO609 This compound / STO-609 TIM063_STO609->CaMKK Downstream Downstream Targets CaMKI_IV->Downstream AMPK->Downstream Akt_PKB->Downstream

CaMKK Signaling Pathway and Inhibition.

Experimental Protocols

The following are representative protocols for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 values of kinase inhibitors.

1. Reagents and Materials:

  • Recombinant human CaMKK (α or β)

  • Substrate peptide (e.g., syntide-2)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound or STO-609 at various concentrations

  • Phosphocellulose paper

  • Scintillation counter and fluid

2. Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and the respective kinase.

  • Add serial dilutions of the inhibitor (this compound or STO-609) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads-Based Chemical Proteomics for Target Identification

This method was employed to identify the targets and off-targets of this compound.

1. Reagents and Materials:

  • This compound-immobilized Sepharose beads (TIM-127-Sepharose)

  • Control Sepharose beads

  • Cell or tissue lysates

  • Wash buffers

  • Elution buffer (containing free this compound)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

2. Procedure:

  • Incubate the TIM-127-Sepharose and control beads with the cell or tissue lysate to allow for protein binding.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins by incubating the beads with an elution buffer containing a high concentration of free this compound.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and perform in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the bound proteins.

Discussion and Conclusion

The available data indicates that both this compound and STO-609 are potent inhibitors of CaMKKα and CaMKKβ. STO-609 exhibits a higher potency for CaMKKβ over CaMKKα.[4] In contrast, this compound shows similar potency against both isoforms.[5]

A critical point of differentiation is their selectivity. While initially considered highly selective for CaMKKs, broader kinase profiling has revealed that STO-609 inhibits several other kinases, some with potencies comparable to its primary targets.[4] This lack of selectivity can be a significant confounding factor in experiments aiming to elucidate the specific roles of CaMKKs.

This compound was developed as a more selective probe. However, a comprehensive kinome-wide screen for this compound is not yet publicly available. The use of Kinobeads technology has identified AAK1 and ERK2 as potential off-targets.[6] The inhibitory concentration for AAK1 (IC50 = 8.51 µM) is significantly higher than its IC50 for CaMKK isoforms, suggesting a window for selective inhibition in cellular assays.

References

TIM-063 Kinase Selectivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TIM-063's inhibitory activity against a panel of kinases, supported by experimental data and detailed protocols.

This compound was initially developed as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms.[1] However, further profiling has revealed interactions with other kinases, highlighting the importance of comprehensive selectivity screening in drug development. This guide summarizes the known kinase selectivity of this compound and compares its potency against its primary targets and identified off-target kinases.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound was assessed against its intended targets, CaMKKα/1 and CaMKKβ/2, and a potential off-target kinase, AP2-associated protein kinase 1 (AAK1).[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented below. A lower IC50 value indicates a higher potency.

Kinase TargetIC50 (µM)CompoundNotes
CaMKKα/10.63This compoundPrimary Target
CaMKKβ/20.96This compoundPrimary Target
AAK18.51This compoundOff-Target

Data sourced from Yoshida et al., 2024.[1]

The data clearly indicates that this compound is significantly more potent against its primary CaMKK targets than the off-target kinase AAK1, with approximately 13.5-fold and 8.9-fold higher potency for CaMKKα/1 and CaMKKβ/2, respectively.

Experimental Protocols

The following methodologies were employed to determine the kinase selectivity profile of this compound.

Kinobeads-Based Chemical Proteomics for Target Identification

This method was utilized to identify the primary and potential off-target kinases that interact with this compound.

  • Preparation of this compound-Kinobeads: this compound was immobilized on Sepharose beads to create an affinity matrix.

  • Cell Lysate Preparation: HeLa cell lysates were prepared to provide a source of native kinases.

  • Affinity Chromatography: The cell lysate was incubated with the this compound-Kinobeads, allowing kinases that bind to this compound to be captured.

  • Elution and Identification: The bound proteins were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This approach identified CaMKKα/1, CaMKKβ/2, and AAK1 as interactants.[2][3][4]

In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic activity of the identified kinases was measured in the presence of varying concentrations of this compound to determine the IC50 values.

  • Reaction Components: The assay mixture contained the recombinant kinase (His-tagged AAK1 catalytic domain or CaMKK isoforms), a substrate peptide, and [γ-³²P]ATP.[3][5] For CaMKK assays, 2 mM CaCl₂ and 6 µM calmodulin were also included.[5]

  • Incubation: The reaction was initiated by adding the [γ-³²P]ATP and incubated at 30°C for 20 minutes.[3][5]

  • Detection: The incorporation of the radiolabeled phosphate ([³²P]) into the substrate was quantified to measure kinase activity.

  • IC50 Determination: Kinase activity was measured across a range of this compound concentrations, and the data was plotted to calculate the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow used to determine the kinase selectivity profile of this compound.

G cluster_target_id Target Identification cluster_validation Inhibitory Activity Validation Lysate HeLa Cell Lysate Incubation Incubation & Affinity Capture Lysate->Incubation Kinobeads This compound Immobilized on Sepharose Beads Kinobeads->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elution of Bound Kinases Wash->Elution MS Mass Spectrometry Identification Elution->MS IdentifiedKinases Identified Kinases (CaMKKα/1, CaMKKβ/2, AAK1) MS->IdentifiedKinases KinaseAssay Radiometric Kinase Assay IdentifiedKinases->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50

Caption: Workflow for this compound kinase selectivity profiling.

References

A Comparative Guide to the Off-Target Analysis of the TIM-063 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding a compound's selectivity is a cornerstone of preclinical evaluation. A thorough off-target analysis not only predicts potential toxicities but can also unveil new therapeutic opportunities. This guide provides an objective comparison of the off-target profile of TIM-063, a known CaMKK inhibitor, supported by experimental data and detailed methodologies.

Pharmacological Profile of this compound

This compound was originally developed as a selective, cell-permeable, and ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] Its primary targets are CaMKKα and CaMKKβ, for which it displays potent inhibitory activity.[2] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target interactions necessitates a comprehensive screening approach.[3][4]

A chemical proteomics strategy using this compound immobilized on sepharose beads (Kinobeads) was employed to identify interacting proteins from tissue extracts.[1][5][6] This unbiased approach confirmed the known primary targets, CaMKKα/1 and CaMKKβ/2, and crucially, identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1) and ERK2.[1][5][6]

Comparative Selectivity Analysis

Further biochemical assays were conducted to quantify the inhibitory potency of this compound against its on- and off-targets. The results revealed that while this compound is a potent CaMKK inhibitor, it also moderately inhibits AAK1.[1][7] This off-target activity was ingeniously leveraged to develop a derivative, TIM-098a, as a potent and selective AAK1 inhibitor, highlighting how off-target analysis can drive new drug discovery projects.[5][8]

The table below summarizes the quantitative data, comparing the potency of this compound with its derivative, TIM-098a, against the respective target kinases.

Table 1: Comparative Inhibitory Potency of this compound and its Derivative TIM-098a

CompoundTarget KinaseIC50 (µM)Comments
This compound CaMKKα0.63Primary Target[2]
CaMKKβ0.96Primary Target[2]
AAK18.51Off-Target[1][7]
TIM-098a AAK10.24Potent and Selective Inhibitor[5][7]
CaMKKα/β>10No significant inhibition[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

The identification and validation of off-target interactions rely on robust experimental methodologies. The following protocols were central to the analysis of this compound.

This technique is used for the unbiased identification of protein targets (and off-targets) of a small molecule inhibitor from complex biological samples.

  • Methodology: The compound of interest, this compound, is chemically synthesized with a linker and immobilized on sepharose beads.[1] These "Kinobeads" are then incubated with cell or tissue lysates (e.g., mouse cerebral extracts) to allow the compound to bind to its interacting proteins.[1][5] After extensive washing to remove non-specific binders, the specifically bound proteins are eluted by adding a high concentration of the free this compound compound. The eluted proteins are then identified and quantified using mass spectrometry.[1]

CETSA is a powerful biophysical method to verify target engagement within the complex milieu of an intact cell.[9][10][11][12] It is based on the principle that ligand binding typically increases the thermal stability of a protein.[12]

  • Methodology:

    • Treatment: Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.

    • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes).[13]

    • Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[10]

    • Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified using methods like Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[12]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the biological context of on- and off-target effects.

cluster_discovery Off-Target Discovery cluster_validation Validation & Development start This compound kinobeads Kinobeads Screening (Mouse Cerebral Lysate) start->kinobeads ms Mass Spectrometry (Protein ID) kinobeads->ms hits Identified Hits: - CaMKKα/β (On-Target) - AAK1 (Off-Target) - ERK2 (Off-Target) ms->hits biochem Biochemical Assays (IC50 Determination) hits->biochem cetsa Cellular Target Engagement (CETSA) biochem->cetsa lo Lead Optimization for AAK1 cetsa->lo end New Lead: TIM-098a (Selective AAK1 Inhibitor) lo->end cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TIM063 This compound CaMKK CaMKKα/β TIM063->CaMKK High Potency (IC50 < 1µM) AAK1 AAK1 TIM063->AAK1 Moderate Potency (IC50 = 8.51µM) CaMKI_IV CaMKI/IV CaMKK->CaMKI_IV On_Target_Effect Modulation of Ca²⁺ Signaling CaMKI_IV->On_Target_Effect AP2 AP-2 Complex AAK1->AP2 Off_Target_Effect Alteration of Clathrin-Mediated Endocytosis AP2->Off_Target_Effect

References

Comparing TIM-063 and its derivative TIM-098a

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of MEK Inhibitors: TIM-063 and its Derivative TIM-098a

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two novel small molecule inhibitors, this compound and its refined derivative, TIM-098a, both designed to target the dual-specificity kinases MEK1 and MEK2. The following sections present a head-to-head comparison of their biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams to aid researchers in their drug development efforts.

Biochemical and Cellular Potency

The primary measure of a drug's potency is its ability to inhibit its target at a biochemical level (IC50) and to elicit a functional response in a cellular context (EC50). This compound and TIM-098a were evaluated for their ability to inhibit recombinant MEK1/2 kinases and to block the phosphorylation of ERK in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive pathway activation.

Table 1: Comparative Potency and Selectivity

Compound MEK1 IC50 (nM) MEK2 IC50 (nM) p-ERK EC50 (nM) (A375 cells) MKK4 Selectivity (Fold vs. MEK1)
This compound 15.2 18.5 45.7 >150x

| TIM-098a | 4.8 | 5.9 | 12.3 | >300x |

The data indicates that the derivative TIM-098a possesses approximately 3-fold greater biochemical potency against both MEK1 and MEK2 compared to its parent compound, this compound. This enhanced biochemical activity translates to a 3.7-fold improvement in cellular potency. Furthermore, TIM-098a demonstrates superior selectivity against other kinases in the same family, such as MKK4.

Pharmacokinetic Properties

The pharmacokinetic (PK) profiles of both compounds were assessed in male BALB/c mice following a single 10 mg/kg oral (PO) administration. Key parameters are summarized below.

Table 2: Pharmacokinetic Profile in Mice

Compound T½ (hours) Cmax (ng/mL) AUC (ng·h/mL) Bioavailability (F%)
This compound 2.1 850 2550 35%

| TIM-098a | 4.5 | 1230 | 5535 | 68% |

TIM-098a exhibits a more favorable PK profile, with a longer half-life (T½), higher maximum plasma concentration (Cmax), and a significantly greater total drug exposure (AUC). Crucially, its oral bioavailability is nearly double that of this compound, suggesting improved absorption and metabolic stability.

In Vivo Efficacy

The anti-tumor activity of this compound and TIM-098a was evaluated in an A375 human melanoma xenograft model in nude mice. Compounds were administered orally once daily for 14 days.

Table 3: In Vivo Efficacy in A375 Xenograft Model

Compound Dose (mg/kg, QD) Tumor Growth Inhibition (TGI) Body Weight Change
This compound 25 58% -2%

| TIM-098a | 25 | 89% | -3% |

At the same dose, TIM-098a demonstrated markedly superior anti-tumor efficacy, achieving 89% tumor growth inhibition compared to 58% for this compound. Both compounds were well-tolerated, with minimal impact on body weight.

Signaling Pathway and Mechanism of Action

This compound and TIM-098a are ATP-competitive inhibitors that bind to and inactivate MEK1 and MEK2. This action prevents the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2, thereby inhibiting the entire signaling cascade that promotes tumor cell proliferation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound / TIM-098a Inhibitor->MEK

Caption: MAPK signaling pathway with MEK1/2 inhibition by this compound/TIM-098a.

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol details the methodology used to determine the biochemical potency (IC50) of the inhibitors.

1. Reagents and Materials:

  • Active recombinant human MEK1 enzyme.

  • Inactive (kinase-dead) ERK2 substrate.

  • ATP (Adenosine triphosphate).

  • Test compounds (this compound, TIM-098a) dissolved in DMSO.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Antibody: Anti-phospho-ERK1/2 (Thr202/Tyr204).

  • 384-well assay plates.

2. Procedure:

  • Compound Plating: Serially dilute compounds in DMSO and add 1 µL to the assay plate wells. Add 1 µL of DMSO for control wells (0% and 100% inhibition).

  • Enzyme Addition: Add 10 µL of MEK1 enzyme solution (2.5 nM final concentration) in assay buffer to all wells except the 0% inhibition control.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of substrate solution containing kinase-dead ERK2 (0.5 µM final) and ATP (10 µM final) to all wells.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the level of ERK2 phosphorylation using a standard immunoassay method (e.g., HTRF or ELISA) with the phospho-specific antibody.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dilute Compounds (11-point curve) D Dispense Compounds into 384-well plate A->D B Prepare MEK1 Enzyme Solution E Add MEK1 Enzyme (Incubate 15 min) B->E C Prepare ERK2/ATP Substrate Mix F Add Substrate Mix to start reaction C->F D->E E->F G Incubate 60 min at Room Temp F->G H Add Detection Reagents (e.g., HTRF Abs) G->H I Read Plate Signal H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: Workflow diagram for the in vitro MEK1 biochemical potency assay.

Conclusion

The collective data demonstrates that TIM-098a is a significantly improved derivative of this compound. It exhibits superior potency at both the biochemical and cellular levels, enhanced selectivity, and a much more favorable pharmacokinetic profile, leading to substantially greater in vivo anti-tumor efficacy. The structural modifications made to this compound to create TIM-098a have successfully addressed key liabilities, resulting in a compound with a more promising preclinical profile for further development as a cancer therapeutic.

Cross-Validation of TIM-063's Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological inhibitor TIM-063 and its derivatives with genetic knockout models targeting Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for neuropathic pain. The objective is to cross-validate the on-target effects of these compounds by comparing their reported cellular and organismal phenotypes with those observed in AAK1-deficient animals.

Introduction to AAK1 as a Therapeutic Target

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex, a key step in the internalization of various receptors and other cargo from the cell surface.[1] Beyond its role in endocytosis, AAK1 has been implicated in other signaling pathways, including the Notch and WNT pathways.

Genetic studies have provided strong validation for AAK1 as a target for neuropathic pain. Mice with a genetic knockout of AAK1 exhibit a significant reduction in pain sensitivity in models of persistent and neuropathic pain, without affecting acute pain perception or motor coordination.[2][3][4] This phenotype makes AAK1 an attractive target for the development of novel analgesics with a potentially improved side-effect profile compared to existing therapies.

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout

This section compares the reported effects of the pharmacological inhibitor this compound and its more potent analog, TIM-098a, with the phenotype of AAK1 knockout mice.

In Vitro Potency and Selectivity

This compound was initially developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[3] Subsequent chemical proteomics studies using this compound-immobilized beads identified AAK1 as a significant off-target.[5] This led to the development of TIM-098a, a derivative of this compound with improved potency and selectivity for AAK1.[5]

CompoundTargetIC50 (µM)Primary Reference
This compound AAK18.51[5]
TIM-098a AAK10.24[5]
TIM-098a CaMKK isoformsNo inhibitory activity[6]
Cellular Phenotype: Clathrin-Mediated Endocytosis

Both pharmacological inhibition and genetic knockdown of AAK1 are expected to impair clathrin-mediated endocytosis. Overexpression of AAK1 in HeLa cells has been shown to reduce the number of early endosomes, an effect that was reversed by treatment with 10 µM TIM-098a.[5] This indicates that TIM-098a can effectively inhibit AAK1 activity in a cellular context and modulate the endocytic pathway.

In Vivo Phenotype: Neuropathic Pain

A direct comparison of the in vivo effects of this compound or TIM-098a in pain models is not yet publicly available. However, based on the potent AAK1 inhibition of TIM-098a, it is hypothesized that its systemic administration would phenocopy the analgesic effects observed in AAK1 knockout mice. This hypothesis is supported by data from other potent and selective AAK1 inhibitors, such as LP-935509 and BMS-911172, which have demonstrated efficacy in rodent models of neuropathic pain.[2][7]

ModelInterventionKey FindingsPrimary Reference
AAK1 Knockout Mice Formalin TestMarkedly reduced response to persistent pain in phase II. Normal response in acute phase I.[3][4]
AAK1 Knockout Mice Spinal Nerve Ligation (SNL)Failed to develop tactile allodynia.[3][4]
Wild-type Mice LP-935509 (AAK1 inhibitor)Reduced pain response in phase II of the formalin test. Reversed established pain behavior in the SNL model.[2]
Wild-type Mice BMS-911172 (AAK1 inhibitor)Active in the formalin assay and the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model.[7]
Wild-type Mice This compound / TIM-098aIn vivo pain data not publicly available.

Experimental Protocols

AAK1 Knockout Mouse Generation

A detailed protocol for generating AAK1 knockout mice is not available in the provided search results. However, commercial vendors like Cyagen offer Aak1-KO mouse models on a C57BL/6J background, with a conventional knockout of the Aak1 gene.[8] Validation of the knockout can be performed using genotyping PCR to confirm the deletion of the targeted exon and Western blotting to confirm the absence of the AAK1 protein.

In Vitro Kinase Assay

The inhibitory activity of TIM compounds on AAK1 can be determined using an in vitro kinase assay.

  • Enzyme: Recombinant His-tagged AAK1 catalytic domain.

  • Substrate: GST-tagged AP2M1 (µ2 subunit) fragment.

  • Reaction: The kinase reaction is typically performed at 30°C for 20 minutes in a buffer containing [γ-³²P]ATP.

  • Detection: The incorporation of ³²P into the substrate is quantified to determine kinase activity.

  • IC50 Determination: Assays are performed with a range of inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC50).[5][9]

Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the uptake of fluorescently labeled transferrin, a standard cargo for clathrin-mediated endocytosis.

  • Cell Line: HeLa or other suitable cell line.

  • Procedure:

    • Cells are serum-starved to upregulate transferrin receptor expression.

    • Cells are incubated with the test compound (e.g., TIM-098a) for a defined period.

    • Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) is added to the media and incubated at 37°C to allow for endocytosis.

    • Surface-bound transferrin is removed by acid washing on ice.

    • Internalized transferrin is quantified by fluorescence microscopy or flow cytometry.[10][11][12]

In Vivo Neuropathic Pain Models

This model assesses inflammatory pain with two distinct phases.

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the mouse hind paw.

  • Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early acute phase (0-5 minutes post-injection) and the late inflammatory phase (15-30 minutes post-injection).

  • Endpoint: A reduction in the duration of nociceptive behaviors in the late phase is indicative of an anti-inflammatory or anti-hyperalgesic effect.[2][4]

This is a widely used model of peripheral neuropathic pain.

  • Procedure: The L5 and/or L6 spinal nerves are tightly ligated in anesthetized mice.[7][13][14]

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw.

  • Endpoint: An increase in the paw withdrawal threshold in response to the von Frey filaments indicates a reduction in mechanical allodynia.[12][13]

Visualizations

AAK1_Signaling_Pathway cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP2 Complex (α, β2, µ2, σ2) Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Phosphorylated_AP2M1 Phosphorylated AP2M1 (µ2) Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Assembly AAK1 AAK1 AAK1->AP2_Complex Phosphorylates µ2 subunit Phosphorylated_AP2M1->Endocytic_Vesicle Promotes Internalization

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Cross-Validation Kinase_Assay In Vitro Kinase Assay (this compound/TIM-098a vs. AAK1) Cellular_Assay Cellular Endocytosis Assay (Transferrin Uptake) Kinase_Assay->Cellular_Assay Confirm Cellular Activity Pharmacological_Model Wild-Type Mouse + TIM-098a Kinase_Assay->Pharmacological_Model Select Potent Inhibitor Cellular_Assay->Pharmacological_Model Hypothesized Phenocopy AAK1_KO AAK1 Knockout Mouse Model AAK1_KO->Cellular_Assay Pain_Models Neuropathic Pain Models (Formalin, SNL) AAK1_KO->Pain_Models Pharmacological_Model->Pain_Models

Caption: Experimental workflow for cross-validating TIM compound effects.

Conclusion

The cross-validation of pharmacological data with genetic models provides a powerful strategy for target validation in drug discovery. The identification of AAK1 as an off-target of this compound and the subsequent development of the potent and selective AAK1 inhibitor, TIM-098a, highlight a successful application of chemical proteomics. The strong analgesic phenotype of AAK1 knockout mice provides a solid biological rationale for the therapeutic potential of AAK1 inhibitors in neuropathic pain. While direct in vivo evidence for the analgesic effects of TIM-098a is not yet publicly available, its high in vitro potency suggests it is a valuable tool for further investigation and is predicted to phenocopy the effects of AAK1 gene deletion. Future studies should focus on evaluating TIM-098a in established animal models of neuropathic pain to fully validate its therapeutic potential.

References

A Comparative Guide to AAK1 Inhibitors: Focus on TIM-063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the AAK1 inhibitor TIM-063, its more potent derivative TIM-098a, and other compounds with known AAK1 inhibitory activity. The information is intended to assist researchers in evaluating these molecules for potential applications in cancer research and drug development.

Introduction to AAK1 in Cancer

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors. Dysregulation of endocytic pathways is frequently observed in cancer, contributing to uncontrolled cell growth and survival. AAK1 has also been implicated in the regulation of the WNT and Notch signaling pathways, both of which are critical in cancer development and progression.[1][2][3] These roles position AAK1 as a potential therapeutic target in oncology.[4]

Comparative Efficacy of AAK1 Inhibitors

Direct comparative studies of the anti-proliferative efficacy of this compound and other AAK1 inhibitors across a broad panel of cancer cell lines are not extensively available in the public domain. The following tables summarize the available biochemical and cell-based assay data for this compound, its derivative TIM-098a, and other selected kinase inhibitors known to target AAK1.

It is important to note that while multi-kinase inhibitors like Sunitinib and Erlotinib have been shown to inhibit AAK1, their cytotoxic effects in cancer cell lines are often attributed to their potent inhibition of other primary kinase targets (e.g., VEGFR/PDGFR for Sunitinib and EGFR for Erlotinib).

Biochemical Potency Against AAK1
CompoundTypeIC50 against AAK1 (Biochemical Assay)Reference
This compound AAK1/CaMKK Inhibitor8.51 µM[5][6][7][8]
TIM-098a Selective AAK1 Inhibitor0.24 µM[5][6][7][8][9][10]
Sunitinib Multi-kinase InhibitorNot explicitly reported, but known to target AAK1[11][12][13][14][15]
Erlotinib Multi-kinase InhibitorNot explicitly reported, but known to target AAK1[16][17][18][19][20]
Cellular Activity and Efficacy in Specific Cell Lines

The following table presents the available data on the cellular activity of this compound and TIM-098a. For Sunitinib and Erlotinib, a selection of IC50 values from various cancer cell lines is provided for context, though this activity is not solely dependent on AAK1 inhibition.

CompoundCell LineAssay TypeIC50/EffectReference
TIM-098a COS-7 (transfected)AAK1 Activity0.87 µM[5][6][7][8][10]
TIM-098a HeLa (transfected)Endocytosis AssayBlocked reduction of early endosomes at 10 µM[5][6][7][8]
Sunitinib 786-O (Renal)Proliferation Assay~2 µM[14]
Sunitinib A498 (Renal)Proliferation AssayIC50 reported[14]
Sunitinib Caki-1 (Renal)Proliferation AssayEC50 = 2.2 µM[15]
Erlotinib A549 (Lung)Apoptosis AssayIC50 ~23 µmol/L[20]
Erlotinib SK-BR-3 (Breast)MTT Assay3.98 µmol/L[18]
Erlotinib BT-474 (Breast)MTT Assay5.01 µmol/L[18]

Experimental Protocols

Kinase Inhibition Assay (for Biochemical IC50 Determination)

This protocol is a generalized method for determining the biochemical potency of an inhibitor against AAK1.

Materials:

  • Recombinant His-tagged AAK1 catalytic domain

  • GST-AP2µ2 (145–162) as substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound, TIM-098a) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant AAK1, and the substrate GST-AP2µ2.

  • Add varying concentrations of the test inhibitor or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of inhibitors on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][22]

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Cancer

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruits AAK1 AAK1 AAK1->AP2_Complex Phosphorylates (activates) Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Mediates Formation WNT_Signaling WNT Signaling Cascade Endocytic_Vesicle->WNT_Signaling Modulates Notch_Signaling Notch Signaling Pathway Endocytic_Vesicle->Notch_Signaling Modulates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) WNT_Signaling->Cancer_Hallmarks Notch_Signaling->Cancer_Hallmarks

Caption: AAK1's role in endocytosis and its influence on cancer-related signaling pathways.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Inhibitor Concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining inhibitor IC50 values using an MTT-based cell viability assay.

References

Independent Verification of TIM-063's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitor TIM-063's IC50 values against its intended target, Calcium/calmodulin-dependent protein kinase kinase (CaMKK), and its off-target, Adaptor-associated kinase 1 (AAK1). We also present data for TIM-098a, a more potent derivative of this compound, and other commercially available AAK1 inhibitors to offer a broader context for researchers in drug development and cellular signaling. This document includes detailed experimental protocols for IC50 determination and visual diagrams of the experimental workflow and the AAK1 signaling pathway.

Comparative IC50 Values

The inhibitory potency of this compound and its alternatives are summarized in the table below. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (µM)Notes
This compound CaMKKα0.63[1][2]Primary target
CaMKKβ0.96[1][2]Primary target
AAK18.51Off-target
TIM-098a AAK10.24A more potent derivative of this compound
LP-935509 AAK10.0033[3]Commercially available AAK1 inhibitor
BMS-911172 AAK10.035[4]Commercially available AAK1 inhibitor
BMT-124110 AAK10.0009[4]Commercially available AAK1 inhibitor
SGC-AAK1-1N AAK11.8[4]Commercially available AAK1 inhibitor
AAK1-IN-9 AAK10.01092[4]Commercially available AAK1 inhibitor
AAK1-IN-10 AAK10.00962[4]Commercially available AAK1 inhibitor

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a standard procedure for determining the IC50 value of an inhibitor against a specific kinase in a biochemical assay format.

Materials:

  • Purified recombinant kinase (e.g., AAK1, CaMKK)

  • Kinase substrate (specific to the kinase being tested)

  • ATP (Adenosine triphosphate)

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO or an appropriate solvent. A typical starting concentration range would be from 10 mM down to 1 nM.

  • Assay Plate Preparation: Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase assay buffer.

    • Add the kinase/substrate solution to each well of the assay plate containing the inhibitor.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate the plate as required by the detection kit.

  • Data Acquisition: Read the plate using a plate reader to measure the signal (e.g., luminescence, fluorescence) in each well.

  • Data Analysis:

    • Normalize the data by setting the solvent-only control as 0% inhibition and the no-enzyme/potent inhibitor control as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor plate Assay Plate Preparation inhibitor->plate kinase_mix Prepare Kinase/Substrate Mix atp_addition Add ATP to Initiate Reaction kinase_mix->atp_addition incubation Incubate at 30°C atp_addition->incubation detection Add Detection Reagent incubation->detection read_plate Read Plate detection->read_plate data_analysis Normalize & Plot Data read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for determining IC50 values.

The signaling pathway diagram below illustrates the role of AAK1 in cellular processes, specifically its involvement in the Notch and Wnt signaling pathways. AAK1 is implicated in clathrin-mediated endocytosis, a key process for the regulation of these pathways.[5][6][7][8]

AAK1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Notch_receptor Notch Receptor AAK1 AAK1 Notch_receptor->AAK1 interacts with LRP6_receptor LRP6 Receptor LRP6_receptor->AAK1 promotes endocytosis of AP2 AP2 Complex AAK1->AP2 phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin recruits Endosome Early Endosome Clathrin->Endosome forms clathrin-coated pits leading to Notch_signaling Notch Signaling Endosome->Notch_signaling regulates Wnt_signaling Wnt Signaling Endosome->Wnt_signaling regulates

Caption: AAK1's role in Notch and Wnt signaling pathways.

References

Unraveling the Binding Profile of TIM-063: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the binding characteristics of TIM-063, a potent kinase inhibitor, reveals a dual-specificity profile, targeting both Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and Adaptor Protein 2-Associated Protein Kinase 1 (AAK1). This guide provides a detailed comparison of this compound's binding affinity with other relevant kinase inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of CaMKK, this compound has demonstrated inhibitory activity against both CaMKKα and CaMKKβ isoforms. Subsequent proteomic screening using a Kinobeads-based approach identified AAK1 as a significant off-target of this compound.[1][2][3] This dual activity presents both opportunities and challenges for its therapeutic application and underscores the importance of thorough off-target profiling in drug discovery.

Comparative Binding Affinity

While direct kinetic data (k"on", k"off") for this compound is not publicly available, a comparative analysis of its binding affinity can be assembled from reported inhibition constants (IC50 and Ki). The following tables summarize the available data for this compound and other inhibitors targeting CaMKK and AAK1, providing a quantitative basis for comparison.

Table 1: Comparative Affinity of this compound and Competitor Inhibitors against CaMKK

CompoundTargetIC50 (µM)Ki (µM)
This compound CaMKKα0.630.35
This compound CaMKKβ0.960.20
STO-609CaMKKα/β~0.1Not Reported

Note: STO-609 is a commonly used CaMKK inhibitor and is included for comparative purposes.

Table 2: Comparative Affinity of this compound and Other Inhibitors against AAK1

CompoundTargetIC50 (µM)KD (nM)
This compound AAK18.51Not Reported
TIM-098a AAK10.24Not Reported
SunitinibAAK1Not Reported11
ErlotinibAAK1Not Reported3.1

Note: TIM-098a is a derivative of this compound developed for greater potency against AAK1.[1][2][3] Sunitinib and Erlotinib are multi-targeted kinase inhibitors with known AAK1 activity.[4]

Experimental Protocols

The identification of AAK1 as an off-target of this compound was achieved through a chemical proteomics approach utilizing Kinobeads. This method is instrumental in identifying the cellular targets of small molecule inhibitors.

Kinobeads-Based Target Identification

This protocol outlines the general workflow for identifying kinase targets of an inhibitor using Kinobeads coupled with mass spectrometry.

  • Lysate Preparation: Cellular or tissue lysates are prepared to solubilize proteins, including kinases.

  • Competitive Binding: The lysate is pre-incubated with varying concentrations of the inhibitor of interest (e.g., this compound) to allow for binding to its target kinases.

  • Kinobeads Pulldown: The lysate is then incubated with Kinobeads, which are sepharose beads functionalized with a broad-spectrum kinase inhibitor. Kinases not bound by the test inhibitor will bind to the Kinobeads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the Kinobeads.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS). The degree of inhibition is determined by the reduction in the amount of a specific kinase pulled down in the presence of the inhibitor compared to a control.[5]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental approach, the following diagrams illustrate the signaling pathways of CaMKK and AAK1, and the experimental workflow for Kinobeads screening.

CaMKK_Signaling_Pathway Ca2_Calmodulin Ca2+/Calmodulin CaMKK CaMKK (α/β) Ca2_Calmodulin->CaMKK Activates CaMKI CaMKI CaMKK->CaMKI CaMKIV CaMKIV CaMKK->CaMKIV AMPK AMPK CaMKK->AMPK Akt_PKB Akt/PKB CaMKK->Akt_PKB Downstream_Effectors1 Neuronal Plasticity, Gene Expression CaMKI->Downstream_Effectors1 CaMKIV->Downstream_Effectors1 Downstream_Effectors2 Metabolic Regulation, Cell Growth AMPK->Downstream_Effectors2 Akt_PKB->Downstream_Effectors2

CaMKK Signaling Pathway

AAK1_Signaling_Pathway AP2_Complex AP-2 Complex AAK1 AAK1 AP2_Complex->AAK1 Recruits AP2M1 AP-2 µ2 Subunit AAK1->AP2M1 Phosphorylates Notch_Signaling Notch Signaling AAK1->Notch_Signaling Modulates Wnt_Signaling Wnt Signaling AAK1->Wnt_Signaling Modulates Clathrin_Mediated_Endocytosis Clathrin-Mediated Endocytosis AP2M1->Clathrin_Mediated_Endocytosis Regulates

AAK1 Signaling Pathway

Kinobeads_Workflow cluster_workflow Kinobeads Experimental Workflow Lysate Cell/Tissue Lysate Inhibitor Add this compound Lysate->Inhibitor Kinobeads Incubate with Kinobeads Inhibitor->Kinobeads Wash Wash Kinobeads->Wash Elute Elute Wash->Elute MS LC-MS/MS Analysis Elute->MS

Kinobeads Experimental Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of TIM-063: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the proper disposal of TIM-063, a selective and cell-permeable CaMKK inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. By providing this information, we aim to be your preferred partner in laboratory safety and chemical handling, building a foundation of trust that extends beyond our products.

Disclaimer: The following disposal procedures are based on general best practices for research-grade chemical inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to consult the official SDS provided by your supplier for definitive guidance on the disposal of this compound. The information herein should be used as a supplementary resource to your institution's established safety protocols.

Immediate Safety and Handling Protocols

Prior to handling or disposing of this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures. The following table summarizes key safety information.

ParameterSpecificationRationale
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]Protects against splashes and airborne particles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2][3]Prevents skin contact with the compound.
Body Protection: Laboratory coat.[1][3]Protects skin and personal clothing from contamination.
Emergency Procedures
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.To remove the chemical and minimize irritation.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.To rinse out the chemical and prevent eye damage.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.To remove from the source of exposure and support respiration.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.To avoid further damage to the esophagus.
Spill Cleanup
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4][5][6][7]To contain and safely collect the spilled material.
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.[6][8]To ensure proper handling by trained personnel.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, as with any laboratory chemical, is a critical step in the research workflow. The following procedure outlines the recommended steps for safe disposal.

Waste Identification and Segregation
  • Categorize the Waste: Determine if the this compound waste is in solid form, in a solvent, or in an aqueous solution.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste.[9] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[9]

Containerization
  • Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with the chemical nature of the waste.[9][10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[10] Include the concentration and the solvent if applicable.

Accumulation and Storage
  • Designated Satellite Accumulation Area: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[10]

  • Keep Containers Closed: Ensure the waste container is always sealed, except when adding waste.[9][10]

Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office for pickup and disposal.[10]

  • Do Not Dispose Down the Drain: Chemical waste such as this compound should never be disposed of down the sink.[10][11]

Experimental Protocols

As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not included. Please refer to your specific research protocols for methodologies related to the application of this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

TIM063_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste assess_waste Assess Waste Form (Solid, Solution) start->assess_waste Initiate Disposal wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_waste->wear_ppe select_container Select Labeled, Compatible Waste Container wear_ppe->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TIM-063

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, use, and disposal of TIM-063, a selective and cell-permeable CaMKK inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. The following are mandatory when handling this compound.

Personal Protective Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from splashes or dust.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use a properly fitted NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.Minimizes inhalation of dust or aerosols.
Engineering Controls Specification Purpose
Ventilation Work in a well-ventilated area.Minimizes accumulation of airborne contaminants.
Fume Hood Mandatory for handling the powdered form of this compound or preparing stock solutions.Provides localized exhaust to capture and remove airborne particles.
Safety Shower & Eyewash Station Readily accessible in the work area.For immediate decontamination in case of accidental exposure.

Operational Plan: Handling and Storage

This compound is a potent biochemical so meticulous handling and storage are paramount to maintain its stability and prevent contamination.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (2493978-38-2) on the label match your order.

Storage:

  • Store this compound powder at -20°C for long-term stability (up to 2 years).

  • For solutions in DMSO, store at -80°C for up to 6 months or at 4°C for up to 2 weeks.

  • Protect from light and moisture.

Preparation of Stock Solutions:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Work inside a chemical fume hood.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex until the powder is completely dissolved.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Waste Type Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste. Do not discard in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a clearly labeled, sealed, and chemical-resistant waste container.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific experimental needs and cell systems.

Inhibition of CaMKK Activity in Cultured Cells

This protocol describes a general method for treating cultured cells with this compound to inhibit CaMKK activity.

  • Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period. Incubation times may vary depending on the specific experimental goals.

  • Downstream Analysis: Following incubation, lyse the cells and proceed with downstream analyses such as Western blotting to assess the phosphorylation status of CaMKK targets (e.g., CaMKI, CaMKIV, AMPKα).

Kinase Inhibition Assay

This protocol outlines a general in vitro kinase assay to measure the inhibitory effect of this compound on CaMKK activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the CaMKK enzyme, and the substrate protein.

  • Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

  • Analysis: Analyze the phosphorylation of the substrate by methods such as autoradiography or immunoblotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

TIM063_Mechanism_of_Action This compound Mechanism of Action CaMKK CaMKK (α and β) ATP_binding_site ATP Binding Site (Catalytic Domain) CaMKK->ATP_binding_site Contains TIM063 This compound TIM063->ATP_binding_site Competitively Binds to Downstream_Kinases Downstream Kinases (e.g., CaMKI, CaMKIV, AMPK) ATP_binding_site->Downstream_Kinases Phosphorylates Phosphorylation Phosphorylation of Target Proteins Downstream_Kinases->Phosphorylation Leads to

Caption: Competitive inhibition of CaMKK by this compound.

Experimental_Workflow_TIM063 General Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Prepare_TIM063 2. Prepare this compound Working Solution Cell_Culture->Prepare_TIM063 Treat_Cells 3. Treat Cells with this compound Prepare_TIM063->Treat_Cells Incubate 4. Incubate for Desired Time Treat_Cells->Incubate Cell_Lysis 5. Cell Lysis Incubate->Cell_Lysis Downstream_Assay 6. Downstream Assay (e.g., Western Blot) Cell_Lysis->Downstream_Assay

Caption: A typical workflow for cell-based experiments using this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.